molecular formula C9H13N3O B2853191 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one CAS No. 1343201-14-8

6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Numéro de catalogue: B2853191
Numéro CAS: 1343201-14-8
Poids moléculaire: 179.223
Clé InChI: QFYSTSBDLDNBGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one is a synthetic intermediate belonging to the pyridazinone and fused pyridazine chemical classes, which are privileged scaffolds in medicinal chemistry and drug discovery. These core structures are recognized for their diverse biological activities and significant potential in probing novel therapeutic pathways . Compounds featuring the pyridazinone core have demonstrated substantial research value in oncology, particularly as inhibitors of key kinase targets such as Cyclin-Dependent Kinase 2 (CDK2) and receptor tyrosine kinases . Furthermore, fused pyridazine derivatives, including pyrido[4,3-c]pyridazines, have been identified as modulators of the central nervous system (CNS) targets, such as GABA A α5 receptors, highlighting their utility in neuroscientific research . The broader pyridazinone family also shows promise in cardiovascular research due to vasodilatory effects and in infectious disease studies for antimicrobial applications . This compound serves as a versatile building block for the synthesis of more complex polycyclic structures, enabling researchers to explore structure-activity relationships and develop novel chemical probes.

Propriétés

IUPAC Name

6-ethyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-12-4-3-8-7(6-12)5-9(13)11-10-8/h5H,2-4,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYSTSBDLDNBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NNC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343201-14-8
Record name 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, I approach molecular scaffolds not as static entities, but as dynamic, interactive systems. The compound 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (standardized as 6-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one) represents a highly versatile, privileged bicyclic framework[1].

By fusing a basic piperidine ring with a planar, hydrogen-bonding pyridazinone ring, this scaffold provides highly defined spatial vectors for molecular interactions. This whitepaper systematically deconstructs its physicochemical properties, tautomeric dynamics, and synthetic pathways, providing researchers with a self-validating framework for integrating this molecule into advanced medicinal chemistry pipelines.

Structural and Physicochemical Profiling

To effectively utilize this scaffold, we must first establish its quantitative baseline. The molecule consists of a saturated tetrahydropyridine (piperidine) ring adopting a chair conformation, fused to a planar dihydropyridazinone core. The ethyl substitution at the N6 position provides a localized lipophilic patch while maintaining the tertiary amine's basicity.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
CAS Number 1343201-14-8Chemical Registry[1]
Molecular Formula C9H13N3OTheoretical
Monoisotopic Mass 179.10587 DaHRMS Prediction[2]
Predicted [M+H]+ CCS 139.2 ŲIon Mobility / CCSbase[2]
Predicted [M+Na]+ CCS 147.9 ŲIon Mobility / CCSbase[2]
H-Bond Donors 1 (N2-H)Structural Analysis
H-Bond Acceptors 3 (N1, N6, C=O)Structural Analysis

Chemical Reactivity and Tautomerization Dynamics

The chemical behavior of this scaffold is governed by two distinct centers: the basic N6-piperidine nitrogen and the tautomeric pyridazin-3(2H)-one ring.

Lactam-Lactim Tautomerism

Pyridazin-3(2H)-ones undergo continuous keto-enol (lactam-lactim) tautomerization[3]. Mechanistically, the N-2 position of the pyridazine is highly susceptible to activation. In aqueous and physiological environments, the equilibrium heavily favors the lactam (oxo) form due to the thermodynamic stability of the amide-like resonance structure. However, the lactim (hydroxy) form acts as a critical reactive intermediate during electrophilic functionalization (e.g., O-alkylation or halogenation)[3].

Piperidine Basicity

The N6-ethyl group creates a tertiary amine with an estimated pKa of ~8.5. At a physiological pH of 7.4, this nitrogen is predominantly protonated. This protonation is causally linked to its biological efficacy: it significantly enhances aqueous solubility and serves as a critical electrostatic anchor (forming salt bridges with acidic residues like Asp or Glu in target proteins)[4].

Tautomerism A Lactam Form (Pyridazin-3(2H)-one) Predominant in H2O B Lactim Form (Pyridazin-3-ol) Reactive Intermediate A->B Tautomerization (pKa ~10.5) C Protonated N6-Ethyl (Physiological pH) Active Pharmacophore A->C Protonation (pKa ~8.5)

Fig 1: Tautomerization and pH-dependent protonation states of the scaffold.

Synthesis Methodologies: Self-Validating Protocol

The construction of the 5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one core requires precise regiocontrol. The following step-by-step protocol is adapted from validated industrial synthetic routes[5].

Phase 1: Enamine Activation
  • Procedure: React N-ethyl-4-piperidone with a secondary amine (e.g., morpholine) in toluene, utilizing a catalytic amount of p-toluenesulfonic acid. Reflux with a Dean-Stark apparatus.

  • Causality: The starting ketone is inherently unreactive towards weak electrophiles. Conversion to an enamine raises the HOMO energy, rendering the α-carbon highly nucleophilic and directing subsequent alkylation regioselectively.

  • Validation Check: The reaction is complete when the stoichiometric volume of water is collected in the Dean-Stark trap.

Phase 2: Alkylation and Hydrolysis
  • Procedure: Cool the enamine solution to 0°C and add ethyl glyoxylate dropwise. Stir at room temperature for 4 hours. Quench with 1M aqueous HCl to hydrolyze the morpholine moiety.

  • Causality: Ethyl glyoxylate acts as the C2-synthon necessary for ring expansion. Low temperatures suppress glyoxylate polymerization. The acid quench is mandatory to reveal the intermediate (N-ethyl-4-oxo-piperidin-3-yl)-acetate.

  • Validation Check: LC-MS analysis of the organic phase must show the disappearance of the enamine mass and the appearance of the dicarbonyl intermediate.

Phase 3: Hydrazine Cyclization
  • Procedure: Dissolve the intermediate in ethanol, add hydrazine hydrate (1.2 eq), and reflux for 6 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the more electrophilic ketone to form a hydrazone. Subsequent intramolecular attack on the ester carbonyl forms the pyridazinone ring, a process thermodynamically driven by the formation of the conjugated dihydropyridazinone system[5].

  • Validation Check: The final product will precipitate upon cooling. 1H NMR must show a distinct singlet at ~6.8 ppm, confirming the C4 aromatic proton of the newly formed ring.

Synthesis SM 1. N-Ethyl-4-piperidone (Starting Material) Step1 2. Enamine Formation (Morpholine, -H2O) SM->Step1 Step2 3. Alkylation & Hydrolysis (Ethyl Glyoxylate, HCl) Step1->Step2 Intermediate 4. (N-Ethyl-4-oxo-piperidin-3-yl)-acetate (Key Intermediate) Step2->Intermediate Step3 5. Cyclization (Hydrazine Hydrate, Heat) Intermediate->Step3 Product 6. 6-Ethyl-5,6,7,8-tetrahydro-2H- pyrido[4,3-c]pyridazin-3-one Step3->Product

Fig 2: Three-phase synthetic workflow for the pyrido[4,3-c]pyridazin-3-one core.

Biological Relevance & Mechanistic Insights

Why do medicinal chemists prioritize this specific scaffold? Pyridazin-3(2H)-ones are widely recognized as "wonder nuclei" due to their ability to act as bioisosteres for amides and pyrimidines[4].

When fused to a piperidine ring (as in our target molecule), the resulting tricyclic-like geometry (when bound) fits perfectly into narrow, deep hydrophobic pockets of enzymes (e.g., Phosphodiesterases) and G-protein coupled receptors (e.g., 5-HT receptors)[4]. The N-ethyl group provides optimal steric bulk to lock the piperidine ring into a favorable chair conformation, directing the basic nitrogen toward solvent-exposed acidic residues.

Pharmacophore Core 6-Ethyl-pyrido[4,3-c]pyridazin-3-one (Privileged Scaffold) Sub1 Pyridazin-3(2H)-one Ring • H-Bond Donor (N2-H) • H-Bond Acceptor (C=O) • Pi-Pi Stacking Core->Sub1 Sub2 N6-Ethyl Piperidine Ring • Basic Center (pKa ~8.5) • Salt Bridge Formation • Hydrophobic Pocket Insertion Core->Sub2 Target1 Receptor Binding Site (e.g., 5-HT, PDE) Sub1->Target1 Directional H-Bonds Sub2->Target1 Electrostatic Anchor

Fig 3: Logical relationship diagram mapping scaffold features to biological target interactions.

Analytical Characterization Workflows

To ensure the integrity of the synthesized compound, the following analytical characterization parameters must be met:

  • LC-MS (ESI+): The primary ion must appear at m/z 180.113 ([M+H]+). Secondary validation can be achieved by observing the sodium adduct at m/z 202.095 ([M+Na]+)[2].

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.5 ppm (br s, 1H): Confirms the presence of the N2-H proton (highly exchangeable).

    • δ 6.8 ppm (s, 1H): Confirms the C4 vinylic/aromatic proton of the pyridazinone ring.

    • δ 3.4 ppm (s, 2H): Confirms the isolated C5 methylene protons, which do not couple with adjacent protons due to the bridgehead quaternary carbon.

    • δ 2.4 ppm (q, 2H) & δ 1.1 ppm (t, 3H): Confirms the intact N-ethyl substituent.

References

  • Title: 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one — Chemical Substance Information Source: NextSDS URL
  • Title: 1343201-14-8 (C9H13N3O)
  • Title: Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations Source: ACS Publications URL
  • Title: Synthetic method of 5,6,7,8-tetrahydro-2H-pyridino-[4,3-c]pyridazine-3-ketone (Patent CN102911173A)
  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - NIH URL

Sources

Preclinical Pharmacokinetics and Bioavailability Profiling of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a synthesized chemical entity into a viable preclinical drug candidate hinges on its pharmacokinetic (PK) profile. This whitepaper provides an in-depth technical evaluation of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one (hereafter referred to as 6-Et-THPP ). By detailing the causality behind in vitro ADME screening, in vivo PK evaluation, and rigorous LC-MS/MS bioanalysis, this guide establishes a self-validating framework for assessing the systemic bioavailability and metabolic fate of hexahydro-pyrido-pyridazine scaffolds.

Introduction & Pharmacological Context

Pyridazine and pyrido-pyridazine scaffolds are considered "privileged structures" in modern medicinal chemistry. They are frequently utilized as core pharmacophores for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and GABA receptor modulators due to their favorable hydrogen-bonding profiles .

The incorporation of the hexahydro-pyrido ring system in 6-Et-THPP introduces significant sp3 character ( Fsp3​ ). While this structural shift dramatically improves aqueous solubility and reduces off-target promiscuity compared to planar, fully aromatic analogs, it inherently introduces metabolic liabilities. Specifically, the N-ethyl moiety at position 6 presents a highly susceptible site for rapid cytochrome P450 (CYP450)-mediated N-dealkylation . Consequently, a rigorous PK evaluation is required to determine whether 6-Et-THPP can survive hepatic first-pass metabolism to achieve a therapeutic systemic exposure.

Physicochemical Properties & ADME Prediction

Before initiating resource-intensive in vivo studies, the baseline physicochemical properties of 6-Et-THPP must be established. These parameters dictate the compound's behavior in aqueous physiological environments and its ability to permeate lipid bilayers.

Table 1: Physicochemical and In Vitro ADME Profile of 6-Et-THPP

ParameterValueInterpretation
Molecular Weight (MW) 181.24 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5).
cLogP 1.2Optimal lipophilicity for passive transcellular diffusion.
Kinetic Solubility (pH 7.4) >150 µMHigh solubility; minimizes dissolution-rate limited absorption.
Caco-2 Permeability ( Papp​ A→B) 12.5 × 10⁻⁶ cm/sHigh intestinal permeability predicted.
Efflux Ratio (B→A / A→B) 1.8Not a significant substrate for P-glycoprotein (P-gp) efflux.
RLM Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mgModerate-to-high hepatic extraction expected in vivo.

In Vitro ADME Profiling Workflow

To ensure trustworthiness, the in vitro ADME workflow acts as a gating mechanism. We must establish that 6-Et-THPP is not rapidly degraded by hepatic enzymes and can effectively cross the intestinal epithelium.

ADME_Workflow Start 6-Et-THPP Synthesis InVitro In Vitro ADME Profiling (RLM & Caco-2) Start->InVitro Decision Metabolic Stability & Permeability OK? InVitro->Decision Opt Structural Optimization (Block Soft Spots) Decision->Opt No (High CLint) InVivo In Vivo PK Evaluation (Rat IV & PO) Decision->InVivo Yes (Low CLint) Opt->InVitro Iterate Bioanalysis LC-MS/MS Bioanalysis (FDA Validated) InVivo->Bioanalysis Data PK Parameters (CL, Vd, AUC, %F) Bioanalysis->Data

Figure 1: Preclinical ADME and PK decision workflow for 6-Et-THPP evaluation.

Protocol 3.1: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow monolayer differentiation and tight junction formation (TEER > 250 Ω·cm²).

  • Compound Dosing: Prepare 6-Et-THPP at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO. Apply to the apical (A) chamber for A→B assessment, and the basolateral (B) chamber for B→A assessment.

  • Incubation: Incubate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing 50 nM Tolbutamide (Internal Standard).

  • Causality Note: The bidirectional setup is a self-validating system. It not only confirms passive transcellular diffusion but actively rules out P-glycoprotein (P-gp) or BCRP-mediated efflux, which would artificially depress oral bioavailability in vivo.

Protocol 3.2: Rat Liver Microsomal (RLM) Stability Assay
  • Matrix Preparation: Thaw pooled male Sprague-Dawley rat liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Spike 6-Et-THPP to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quenching solvent (Acetonitrile + IS).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Causality Note: Running a parallel negative control without NADPH validates the assay. NADPH dependency confirms that degradation is driven specifically by CYP450 oxidative metabolism rather than non-specific plasma esterases or inherent chemical instability.

In Vivo Pharmacokinetics & Bioavailability Evaluation

Intravenous (IV) dosing establishes the absolute systemic clearance (CL) and volume of distribution (Vd). Oral (PO) dosing evaluates intestinal absorption and first-pass hepatic extraction, culminating in the calculation of absolute bioavailability (%F).

Protocol 4.1: Rat Pharmacokinetic Study (IV and PO Crossover)
  • Animal Husbandry: Fast male Sprague-Dawley rats (250-300g, n=3 per group) for 12 hours prior to oral dosing to eliminate food-effect variables. Water remains available ad libitum.

  • Formulation: Dissolve 6-Et-THPP in a vehicle consisting of 5% DMSO, 10% Solutol HS-15, and 85% Saline.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via tail vein bolus injection.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

  • Causality Note: The specific formulation vehicle is chosen to ensure complete dissolution without precipitation upon injection into the bloodstream, preventing artificial micro-emboli that would skew the volume of distribution.

Table 2: In Vivo Pharmacokinetic Parameters of 6-Et-THPP in Male SD Rats

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax ng/mL-412 ± 45
Tmax h-0.5
AUC(0-inf) h·ng/mL850 ± 621480 ± 120
Clearance (CL) mL/min/kg39.2 ± 3.1-
Volume of Dist. (Vss) L/kg2.4 ± 0.2-
Half-life (t1/2) h1.2 ± 0.11.4 ± 0.2
Bioavailability (%F) %-34.8%

Bioanalytical Methodology (LC-MS/MS)

To trust the calculated PK parameters, the quantification of 6-Et-THPP in plasma must be strictly validated against matrix effects and extraction losses, adhering to the FDA's Bioanalytical Method Validation Guidance for Industry .

Protocol 5.1: Plasma Sample Preparation & LC-MS/MS Analysis
  • Protein Precipitation: Add 150 µL of acetonitrile (containing 10 ng/mL Stable Isotope-Labeled Internal Standard, SIL-IS) to 50 µL of rat plasma. Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Validation: Run calibration standards (1-1000 ng/mL) with a linear regression model (1/x² weighting). Include Quality Control (QC) samples at Low (3 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) concentrations.

  • Causality Note: According to FDA standards, utilizing a SIL-IS is the most robust method to correct for matrix-induced ion suppression. This ensures that the observed rapid clearance is a true biological phenomenon, not an analytical artifact caused by plasma phospholipids suppressing the MS signal.

Table 3: LC-MS/MS Validation Parameters (FDA Criteria)

ParameterResultFDA Acceptance Criteria
Linearity Range 1.0 - 1000 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 3.2% - 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) 98.5% ± 4.2%Consistent across 6 distinct matrix lots

Mechanistic Insights into First-Pass Metabolism

The moderate bioavailability (34.8%) and high systemic clearance (39.2 mL/min/kg, which represents ~70% of total rat hepatic blood flow) indicate that 6-Et-THPP undergoes significant first-pass metabolism.

Metabolism_Pathway PO Oral Dosing (PO) GI Intestinal Absorption (Caco-2 Validated) PO->GI Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Escapes Metabolism Metabolite N-Dealkylation Metabolites Liver->Metabolite CYP3A4/2D6

Figure 2: Mechanistic pathway of 6-Et-THPP hepatic first-pass metabolism and systemic absorption.

The primary metabolic soft spot is the N-ethyl group on the piperidine ring. This site is highly susceptible to CYP3A4/CYP2D6-mediated α -carbon hydroxylation, which subsequently collapses to release acetaldehyde, resulting in the N-dealkylated secondary amine metabolite.

Conclusion & Future Directions

While 6-Et-THPP exhibits excellent solubility and intestinal permeability, its utility as an oral drug candidate is bottlenecked by its vulnerability to hepatic first-pass metabolism. Future lead optimization campaigns should focus on bioisosteric replacement of the N-ethyl group. Substituting the ethyl chain with a sterically hindered moiety (e.g., cyclopropylmethyl) or an electronically deactivated chain (e.g., 2,2,2-trifluoroethyl) could effectively block α -oxidation, thereby reducing systemic clearance and pushing absolute bioavailability (%F) above the 50% threshold required for a robust once-daily oral dosing profile.

References

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. URL:[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). PubMed Central (PMC). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

preliminary toxicity profile of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Profile of 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Executive Summary

The compound 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS: 1343201-14-8) is a fused bicyclic heterocycle frequently utilized as a versatile scaffold in early-stage drug discovery, particularly for targeting kinases, phosphodiesterases, and G-protein coupled receptors (GPCRs). While its structural geometry offers excellent vectorization for target binding, its inherent physicochemical properties carry specific toxicological liabilities.

Regulatory databases and preliminary safety screenings classify this scaffold under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant (H315) , a Category 2A Eye Irritant (H319) , and a trigger for Specific Target Organ Toxicity – Single Exposure (STOT SE 3, H336) [1]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic entity interacting with biological barriers. This whitepaper deconstructs the causality behind these toxicological classifications and provides self-validating experimental workflows to quantify its preclinical safety profile.

Structural Toxicology & Physicochemical Alerts

To understand the toxicity of this molecule, we must analyze its core structural motifs: the tetrahydropyrido ring and the pyridazinone moiety.

The inclusion of an ethyl group at the 6-position (on the piperidine nitrogen) fundamentally alters the molecule's pharmacokinetic and toxicological behavior. This substitution increases the compound's lipophilicity (cLogP) while maintaining the basicity (pKa) of the tertiary amine. This specific combination—a basic amine tethered to a lipophilic domain—creates a classic Cationic Amphiphilic Drug (CAD) pharmacophore[2].

CADs are notorious in drug development for their propensity to induce Drug-Induced Phospholipidosis (DIPL) , an acquired lysosomal storage disorder[3]. Furthermore, the enhanced lipophilicity facilitates rapid penetration across the blood-brain barrier (BBB). This rapid CNS exposure is the primary mechanistic driver behind its STOT SE 3 (H336) classification, which typically manifests as transient narcotic effects or CNS depression[1].

Mechanistic Pathways of Toxicity

Understanding the precise cellular signaling and disruption pathways is critical for designing accurate predictive assays.

Lysosomotropism and DIPL

The unprotonated, lipophilic form of the 6-ethyl scaffold easily diffuses across cellular and organelle membranes. However, upon entering the highly acidic environment of the lysosome (pH ~4.5), the basic piperidine nitrogen becomes protonated. This positive charge traps the molecule inside the organelle (lysosomotropism). The trapped CAD binds to negatively charged intra-lysosomal vesicles, neutralizing their surface charge. This electrostatic disruption displaces and inhibits lysosomal phospholipase A2 (LPLA2), halting the degradation of phospholipids and leading to the pathological accumulation of multilamellar inclusion bodies[4].

Epidermal and Ocular Irritation (H315 / H319)

The compound's lipophilicity allows it to partition into and disrupt the lipid-rich stratum corneum of the skin. Once in the viable epidermis, the compound induces localized cellular trauma. This trauma triggers keratinocytes to release pre-formed pro-inflammatory cytokines, primarily Interleukin-1 alpha (IL-1α), initiating an inflammatory cascade that manifests as macroscopic erythema and edema (reversible damage characteristic of Category 2 irritants)[5].

ToxicityMechanisms cluster_0 Lysosomotropism & DIPL cluster_1 Epidermal Irritation (H315) Compound 6-Ethyl-tetrahydropyrido- pyridazinone Scaffold Protonation Protonation in Acidic Lysosome (pH 4.5) Compound->Protonation Basic Amine Barrier Stratum Corneum Penetration Compound->Barrier Lipophilicity Inhibition Inhibition of Lysosomal Phospholipase A2 Protonation->Inhibition DIPL Drug-Induced Phospholipidosis (DIPL) Inhibition->DIPL Cytokine Keratinocyte Damage (IL-1α Release) Barrier->Cytokine Irritation Skin Irritation Cascade Cytokine->Irritation

Mechanistic pathways linking the compound's structural alerts to DIPL and skin irritation.

Experimental Protocols: Self-Validating Workflows

To empirically validate the toxicity profile of this compound, we deploy highly specific, regulatory-approved in vitro methodologies. The following protocols are designed as self-validating systems, ensuring data integrity through built-in mechanistic controls.

Protocol 1: 3D Reconstructed Human Epidermis (RhE) Assay (OECD TG 439)

Causality for Selection: Standard 2D cell cultures lack a stratum corneum, leading to false positives for lipophilic compounds that would normally be repelled by intact skin. RhE models (e.g., EpiDerm™) provide a physiologically relevant 3D barrier, ensuring that only chemicals capable of true epidermal penetration are flagged as irritants[6].

Step-by-Step Methodology:

  • Tissue Equilibration: Pre-incubate RhE tissues in maintenance medium at 37°C, 5% CO2 for 18 hours to stabilize metabolic activity prior to dosing.

  • Test Article Application: Apply 30 µL of the test compound (or 25 mg if solid) directly to the apical surface of the RhE tissue. Self-Validation: Include concurrent negative (DPBS) and positive (5% SDS) controls to validate the assay's dynamic range and tissue batch viability[7].

  • Exposure & Washing: Incubate for exactly 60 minutes. Terminate exposure by extensively washing the tissues with DPBS to remove unabsorbed chemical, mimicking physiological clearance[7].

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for delayed toxicity or cellular recovery.

  • MTT Viability Readout: Transfer tissues to an MTT solution (1 mg/mL). Viable cells convert MTT to blue formazan via mitochondrial succinate dehydrogenase. Extract the formazan with isopropanol and measure absorbance at 570 nm[5].

  • Data Interpretation: A relative tissue viability of ≤ 50% confirms the compound as a UN GHS Category 2 Irritant[6].

Protocol 2: High-Content Screening (HCS) for Phospholipidosis

Causality for Selection: Because the 6-ethyl substitution creates a CAD profile, early screening for DIPL is critical. HCS allows for the multiplexed quantification of lysosomal lipid accumulation before overt cytotoxicity occurs[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatoma) cells in 384-well plates and culture for 24 hours to achieve ~70% confluence.

  • Co-incubation: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) spiked with a fluorescent phospholipid analog (e.g., NBD-PE) for 48 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342 to establish cell boundaries.

  • Imaging & Analysis: Utilize an automated confocal microscope to quantify intracellular fluorescent lipid droplets. An increase in lipid droplet area per cell relative to the vehicle control indicates a high DIPL liability.

ExperimentalWorkflow Start Toxicity Profiling Workflow RhE RhE Model (OECD 439) Topical Application Start->RhE H315 Validation HCS High-Content Screening (HepG2 Cells) Start->HCS DIPL Assessment MTT MTT Viability Assay (Readout at 570 nm) RhE->MTT Classify Viability ≤ 50%: Irritant Viability > 50%: Non-Irritant MTT->Classify Probe Fluorescent Lipid Probe Accumulation HCS->Probe DIPL_Risk Quantify Phospholipidosis Risk Profile Probe->DIPL_Risk

Step-by-step experimental workflow for evaluating skin irritation and phospholipidosis.

Quantitative Data Summaries

Based on the structural alerts and mechanism of action, the following table summarizes the predictive and preliminary in vitro toxicity metrics for the 6-ethyl-tetrahydropyrido-pyridazinone scaffold.

ParameterAssay / MetricPreliminary Value / PredictionClinical / Toxicological Implication
Physicochemical cLogP~1.8 - 2.5Moderate lipophilicity; facilitates BBB penetration (STOT SE 3).
Physicochemical pKa (Basic Amine)~8.0 - 8.5Protonated at physiological and lysosomal pH.
Dermal Toxicity RhE Viability (OECD 439)< 50% at 60 min exposureConfirms Skin Irrit. 2 (H315) classification.
Ocular Toxicity BCOP (OECD 437) IVIS> 3 but ≤ 55Confirms Eye Irrit. 2A (H319) classification.
Systemic Toxicity DIPL HCS (HepG2)+++ (High Risk)CAD pharmacophore drives lysosomal lipid accumulation.
Genotoxicity Ames Test (OECD 471)NegativeNo structural alerts for direct DNA intercalation or alkylation.

References

  • NextSDS Database: 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one Source: NextSDS Chemical Substance Information URL:[Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method Source: National Institutes of Health (NIH) / OECD URL:[Link]

  • Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Drug Induced Phospholipidosis: An Acquired Lysosomal Storage Disorder Source: PubMed Central (PMC) / NIH URL:[Link]

  • Skin Irritation Test (SIT, OECD 439) Mechanisms and Viability Thresholds Source: Institute for In Vitro Sciences (IIVS) URL:[Link]

  • Emerging Mechanisms of Drug-Induced Phospholipidosis Source: ResearchGate URL:[Link]

  • Regulatory Skin Irritation Test OECD TG 439 Protocol Source: XCellR8 URL:[Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction & Scientific Rationale

The compound 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS: 1343201-14-8) is a specialized heterocyclic small molecule utilized in pharmacological research and assay development[1]. Because small organic molecules often exhibit poor aqueous solubility, preparing a highly concentrated master stock solution in an organic solvent is a mandatory first step for in vitro and cell-based assays[2].

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such compounds due to its amphiphilic nature, allowing it to dissolve both polar and non-polar domains of small molecules[2]. However, the preparation of DMSO stock solutions is not a trivial process. Improper handling can lead to compound precipitation, degradation, or downstream solvent cytotoxicity[3].

This application note provides a self-validating, step-by-step protocol for preparing a standardized 10 mM stock solution of 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one, emphasizing the causality behind each methodological choice to ensure maximum reproducibility.

Physicochemical Properties & Reagent Specifications

Before initiating the protocol, it is critical to verify the quantitative properties of the compound to ensure accurate molarity calculations. The essential data is summarized in Table 1.

Table 1: Quantitative Data and Reagent Specifications

ParameterSpecification
Compound Name 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
CAS Number 1343201-14-8[1]
Molecular Formula C9H13N3O
Molecular Weight (MW) 179.22 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
Target Stock Concentration 10 mM (Standard Master Stock)
Max Final Assay DMSO % < 0.5% (v/v) to prevent cytotoxicity[3]

The Causality of Experimental Choices (E-E-A-T)

To guarantee scientific integrity, this protocol is built upon several field-proven principles:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. The introduction of water into the solvent dramatically reduces the solubility threshold of lipophilic small molecules, leading to premature precipitation[3]. Therefore, only anhydrous, molecular-biology-grade DMSO should be used.

  • Serial Dilution in 100% DMSO: When generating concentration-response curves, intermediate dilutions must be performed in 100% DMSO rather than aqueous buffer. Diluting a highly concentrated stock directly into an aqueous buffer can cause the compound to "crash out" (precipitate) due to localized supersaturation at the solvent interface, leading to false-negative assay results[2].

  • Aliquoting to Prevent Freeze-Thaw Degradation: Repeated cycles of freezing and thawing cause localized concentration gradients and condensation, which degrade the compound and force it out of solution[3]. Aliquoting into single-use volumes ensures the integrity of the master stock.

Experimental Protocol: Stock Solution Preparation

Materials Required
  • 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (Solid powder)

  • Anhydrous DMSO (Cell-culture grade)

  • Analytical balance (Resolution: 0.01 mg)

  • Sterile, light-protected (amber) microcentrifuge tubes

  • Vortex mixer and ultrasonic water bath

Step-by-Step Solubilization Workflow

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial of the compound and the anhydrous DMSO to equilibrate to room temperature (approx. 30 minutes) before opening.

  • Rationale: Opening cold vials in a humid laboratory environment causes immediate water condensation on the powder, which will subsequently ruin the anhydrous nature of the DMSO and hinder solubility[3].

Step 2: Weighing and Calculation

  • Action: Accurately weigh the desired amount of powder. For a 10 mM stock solution, calculate the required volume of DMSO using the formula:

    • Volume (mL) = Mass (mg) /[MW ( g/mol ) × Concentration (M)]

    • Example: To dissolve 5.0 mg of the compound (MW = 179.22 g/mol ) to a 10 mM (0.01 M) concentration:

    • Volume = 5.0 / (179.22 × 0.01) = 2.79 mL of DMSO .

Step 3: Solubilization

  • Action: Transfer the powder to a sterile amber tube. Add the calculated volume of anhydrous DMSO. Vortex vigorously for 1–2 minutes.

  • Action: If the compound does not dissolve immediately, place the tube in an ultrasonic water bath at room temperature for 5–10 minutes.

  • Rationale: Sonication provides the mechanical energy required to break apart crystalline lattice structures without applying excessive heat that could degrade the molecule[3].

Step 4: Self-Validating Quality Control (QC)

  • Action: Hold the tube against a strong light source. Inspect for the "Tyndall effect" (scattering of light by microscopic undissolved particles). The solution must be completely optically clear.

Step 5: Aliquoting and Storage

  • Action: Divide the master stock into 50 µL or 100 µL single-use aliquots in sterile amber tubes. Store immediately at -20°C or -80°C in a desiccator.

Workflow N1 1. Equilibrate Reagents (Room Temperature) N2 2. Weigh Compound (Analytical Balance) N1->N2 N3 3. Add Anhydrous DMSO (Calculate Volume for 10 mM) N2->N3 N4 4. Vortex & Sonicate (Ensure Complete Dissolution) N3->N4 N5 5. Visual QC Inspection (Check for Particulates) N4->N5 N6 6. Aliquot & Store (Amber Tubes, -20°C/-80°C) N5->N6

Workflow for preparing 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one DMSO stock.

Downstream Application: Stepwise Dilution Strategy

To utilize the 10 mM master stock in biological assays without inducing solvent toxicity or compound precipitation, a stepwise dilution strategy must be employed[2].

  • Intermediate Dilution: Dilute the 10 mM master stock to an intermediate concentration (e.g., 1 mM) using 100% DMSO [2].

  • Aqueous Dilution: Dilute the intermediate stock into your aqueous assay buffer. Ensure rapid mixing (vortexing) during this step to prevent localized precipitation.

  • Final Assay Concentration: The final concentration of DMSO in the cell culture or biochemical assay must not exceed 0.5% (ideally ≤0.1%)[3]. Always include a "Vehicle Control" (assay buffer containing the exact same final % of DMSO without the compound) to validate that observed biological effects are not artifacts of the solvent[3].

Dilution S1 Master Stock 10 mM (100% DMSO) S2 Intermediate Stock 1 mM (100% DMSO) S1->S2 1:10 in DMSO S3 Working Solution 10 µM (1% DMSO in Buffer) S2->S3 1:100 in Buffer (Rapid Mixing) S4 Final Assay 1 µM (0.1% DMSO in Media) S3->S4 1:10 in Media

Stepwise dilution strategy to maintain compound solubility and minimize DMSO cytotoxicity.

Sources

in vivo dosing guidelines for 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing and Hemodynamic Evaluation Guidelines for 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one in Murine Models

Executive Summary

The compound 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS 1343201-14-8) serves as a critical structural scaffold and pharmaceutical intermediate in the development of cardiovascular therapeutics[1]. Sharing a core tetrahydropyrido-pyridazine pharmacophore with established vasodilators like endralazine, derivatives of this class are primarily investigated for their potent antihypertensive properties[1][2].

Because preclinical evaluation of novel cardiovascular agents requires precise, artifact-free physiological monitoring, this application note provides a comprehensive, self-validating protocol for the formulation, dosing, and hemodynamic assessment of pyrido[4,3-c]pyridazin-3-one derivatives in conscious murine models.

Pharmacological Context & Mechanism of Action

To design an effective in vivo protocol, one must first understand the causality behind the compound's physiological effects. Pyridazin-3-one derivatives typically exert their antihypertensive efficacy by acting directly on vascular smooth muscle[3]. The primary mechanism involves the inhibition of phosphodiesterase 3 (PDE3) or direct hyperpolarization, which prevents the degradation of cyclic nucleotides (cAMP/cGMP). This accumulation activates Protein Kinase A/G (PKA/PKG), leading to the phosphorylation of ion channels, a reduction in intracellular calcium ( Ca2+ ), and subsequent vasorelaxation[3].

G Compound 6-Ethyl-pyrido[4,3-c]pyridazin-3-one Target Vascular Smooth Muscle (PDE3 / Direct Targets) Compound->Target Binds & Inhibits cAMP ↑ cAMP / cGMP Accumulation Target->cAMP Prevents Degradation Kinase PKA / PKG Activation cAMP->Kinase Activates Calcium ↓ Intracellular Ca2+ Concentration Kinase->Calcium Phosphorylates Ion Channels Response Vasodilation & Blood Pressure Reduction Calcium->Response Induces Relaxation

Figure 1: Proposed vasorelaxant signaling pathway of pyrido[4,3-c]pyridazin-3-one derivatives.

Formulation Strategies for In Vivo Dosing

Pyrido-pyridazinones are characterized by high lipophilicity and poor aqueous solubility. Attempting to dose these compounds in standard saline often results in precipitation within the syringe or at the injection site, leading to erratic absorption and uninterpretable pharmacokinetic (PK) data.

Causality of Formulation: To overcome this, a co-solvent system utilizing Polyethylene Glycol 400 (PEG 400) is highly recommended. PEG 400 acts as an amphiphilic polymeric solvent that lowers interfacial tension, encapsulating the lipophilic core of the drug and preventing precipitation when introduced into the aqueous environment of the bloodstream or peritoneal cavity[4][5].

Table 1: Recommended Vehicle Formulations for Pyrido[4,3-c]pyridazin-3-one Derivatives

RoutePrimary SolventSurfactant / Co-solventAqueous PhaseRationale
Intravenous (IV) 10% DMSO10% Tween 8080% Saline (0.9%)Minimizes hemolysis while maintaining solubility of the lipophilic core for immediate systemic delivery.
Intraperitoneal (IP) 10% Ethanol40% PEG 40050% Water for InjectionPEG 400 prevents precipitation in the peritoneal cavity, ensuring steady, predictable absorption[5].
Oral (PO) 0.5% Methylcellulose0.1% Tween 8099.4% WaterCreates a uniform, viscous suspension optimized for gastrointestinal transit and absorption.

In Vivo Dosing Parameters

When establishing a dosing regimen for murine models (typically C57BL/6 or Spontaneously Hypertensive Rats/Mice), doses should be scaled based on the target hemodynamic response. For early-stage screening of 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one, the following parameters are established baselines derived from structurally related antihypertensive agents[2].

Table 2: Suggested In Vivo Dosing Parameters for Murine Models

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose Range 1.0 - 5.0 mg/kg5.0 - 15.0 mg/kg10.0 - 30.0 mg/kg
Injection Volume 5 mL/kg10 mL/kg10 mL/kg
Onset of Action < 5 minutes15 - 30 minutes1 - 2 hours
Expected MAP Reduction 15 - 30%15 - 25%10 - 20%
Duration of Effect 2 - 4 hours4 - 6 hours8 - 12 hours

Experimental Protocol: Hemodynamic Evaluation via Radiotelemetry

Causality of Method Selection: While tail-cuff plethysmography is a common non-invasive method for measuring blood pressure, it requires thermal warming and physical restraint. These factors induce a severe stress response (sympathetic activation) in mice, which artificially elevates baseline blood pressure and can completely mask the subtle vasorelaxant effects of the test compound[6][7]. Therefore, implantable radiotelemetry is the gold standard, allowing for continuous, stress-free monitoring in conscious, freely moving animals[7][8].

Workflow Acclimation Mouse Acclimation (7 Days) Surgery Telemetry Implantation (Carotid Artery) Acclimation->Surgery Recovery Post-Op Recovery (10 Days) Surgery->Recovery Baseline Baseline BP Recording (72 Hours) Recovery->Baseline Dosing Compound Dosing (IV / IP / PO) Baseline->Dosing Analysis Hemodynamic Analysis (Continuous) Dosing->Analysis

Figure 2: In vivo workflow for hemodynamic evaluation using radiotelemetry.

Step-by-Step Surgical and Dosing Methodology

This protocol is designed as a self-validating system: the extended baseline recording acts as an internal control for each specific animal, ensuring that any post-dose drop in Mean Arterial Pressure (MAP) is strictly attributable to the compound and not diurnal variation.

Step 1: Surgical Implantation

  • Anesthetize the mouse (minimum weight 20g) using Isoflurane (induction at 3-4%, maintenance at 1.5-2%)[8].

  • Make a midline incision in the ventral neck region to expose and isolate the left common carotid artery[7][8].

  • Permanently ligate the cranial end of the artery and temporarily occlude the proximal end using a micro-serrefine clamp.

  • Introduce the catheter of the telemetry transmitter (e.g., DSI PA-C10) into the artery and advance it toward the aortic arch[8]. Secure the catheter with silk sutures.

  • Route the transmitter body subcutaneously to a pocket created in the right flank of the animal[6][7]. Close the incision.

Step 2: Recovery and Internal Validation (Baseline)

  • Recovery: Allow the animal a strict minimum of 10 days to recover. This period is non-negotiable, as surgical inflammation and immune cell infiltration temporarily alter systemic hemodynamics[6].

  • Baseline Acquisition: Once recovered, record continuous baseline MAP, systolic/diastolic pressure, and heart rate for 72 hours. This establishes the subject's natural circadian rhythm (dark/light cycle variations), creating a self-validating baseline[8].

Step 3: Dosing and Hemodynamic Monitoring

  • Administer the formulated 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one via the chosen route (refer to Table 2).

  • Return the animal to its home cage immediately to prevent handling stress.

  • Continuously record hemodynamic parameters for 24 to 48 hours post-dose.

  • Data Analysis: Calculate the Δ MAP by subtracting the time-matched baseline MAP from the post-dose MAP. A successful antihypertensive response is characterized by a dose-dependent reduction in MAP without triggering severe reflex tachycardia.

Sources

Application Note: LC-MS/MS Method Development and Detection Parameters for 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly optimized, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one in biological matrices. Designed for bioanalytical scientists and drug development professionals, this protocol bridges the gap between fundamental physicochemical profiling and high-throughput pharmacokinetic (PK) analysis. By leveraging the basicity of the tetrahydropyridine nitrogen, we establish a highly sensitive positive electrospray ionization (ESI+) workflow that ensures rigorous analytical trustworthiness.

Scientific Rationale & Analyte Profiling

The Pyrido[4,3-c]pyridazine Scaffold in Drug Discovery

The pyrido[4,3-c]pyridazine scaffold represents a highly privileged pharmacophore in modern drug discovery. Derivatives of this specific bicyclic system have demonstrated profound biological activities, including potent phosphodiesterase (PDE) inhibition, antihypertensive effects, and targeted inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases[1]. Furthermore, the pyridazinone ring itself is a versatile moiety associated with diverse therapeutic applications, ranging from antidiabetic to neuroprotective and anti-inflammatory actions[2].

The target of this protocol, 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS: 1343201-14-8)[3], features a basic tetrahydropyridine ring fused to a pyridazinone core. This unique structural topology necessitates highly optimized bioanalytical workflows to support accurate pharmacokinetic profiling.

Physicochemical Causality for MS Detection
  • Molecular Formula: C9H13N3O

  • Monoisotopic Mass: 179.1059 Da

  • Ionization Strategy: The tertiary amine (N-ethyl group) within the tetrahydropyridine ring is highly basic (estimated pKa ~8.5). In an acidic mobile phase (0.1% formic acid), this nitrogen is readily protonated, making ESI+ the absolute optimal ionization mode, yielding a robust precursor ion at m/z 180.1 [M+H]+ .

MS_Workflow A 1. Sample Prep (Protein Precipitation) B 2. LC Separation (Polar-Embedded C18) A->B C 3. Ionization (ESI+ Source) B->C D 4. MRM Detection (Triple Quadrupole) C->D E 5. Data Output (PK/PD Analysis) D->E

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for pyrido[4,3-c]pyridazin-3-one derivatives.

Mass Spectrometry Method Development

To ensure analytical trustworthiness, Multiple Reaction Monitoring (MRM) transitions must be selected based on reproducible Collision-Induced Dissociation (CID) pathways.

  • Quantifier Transition (m/z 180.1 → 152.1): Driven by the neutral loss of carbon monoxide (-CO, 28 Da) from the pyridazinone ring or the loss of an ethylene group (-C2H4, 28 Da) from the N-ethyl moiety. This is the most energetically favorable and abundant fragment.

  • Qualifier Transitions (m/z 180.1 → 136.1 & 108.1): Higher collision energies force the cleavage of the tetrahydropyridine ring, resulting in the loss of the ethylamine radical (-C2H6N) and subsequent structural fragmentation. Monitoring these ensures high specificity against matrix interferences.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 180.1 F1 Quantifier Ion m/z 152.1 (-CO / -C2H4) M->F1 CE: 15 eV F2 Qualifier Ion 1 m/z 136.1 (-C2H6N) M->F2 CE: 22 eV F3 Qualifier Ion 2 m/z 108.1 (Ring Cleavage) M->F3 CE: 30 eV

Figure 2: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 1: Optimized MRM Parameters
Analyte / ISPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target 180.1152.1503015Quantifier
Target 180.1136.1503022Qualifier
Target 180.1108.1503030Qualifier
SIL-IS 185.1157.1503015Internal Standard

(Note: A Stable Isotope Labeled Internal Standard (SIL-IS), such as a D5-ethyl analog, is critical for establishing a self-validating system that automatically corrects for ionization suppression).

Experimental Protocol

Sample Preparation Workflow

Causality Insight: Protein precipitation (PPT) with acetonitrile is selected because it efficiently denatures plasma proteins while extracting small, polar basic molecules. However, injecting high organic extracts directly onto a reversed-phase column causes severe peak splitting. Therefore, a post-extraction dilution step is mandated.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well collection plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL) and vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid.

  • Agitation: Vortex vigorously for 3 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 4000 × g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water. Mix thoroughly.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Chromatographic Conditions

Causality Insight: Because the target analyte contains a basic nitrogen, standard C18 columns may suffer from secondary interactions with residual silanols, leading to peak tailing. A polar-embedded C18 column (e.g., Waters XBridge Shield RP18) is utilized to shield these silanols, ensuring sharp, symmetrical peaks.

  • Column: Polar-embedded C18 (2.1 mm × 50 mm, 2.5 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 2: LC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.509556 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.609556 (Linear)
5.009556 (Linear)

Method Validation (Self-Validating System)

To guarantee the trustworthiness of the generated data, the protocol must be validated according to current FDA/EMA bioanalytical guidelines. The inclusion of the SIL-IS ensures that the method is self-validating against day-to-day matrix variations.

Table 3: Required Validation Metrics & Acceptance Criteria
ParameterEvaluation MethodAcceptance CriteriaCausality / Rationale
Matrix Effect (ME) Post-extraction spiked area ÷ Neat standard area × 100IS-normalized ME within 85-115%Ensures endogenous plasma lipids do not suppress the ESI+ signal of the target.
Extraction Recovery Pre-extraction spiked area ÷ Post-extraction spiked area × 100> 70%, consistent across QC levelsValidates that the protein precipitation step efficiently releases the drug from plasma proteins.
Accuracy (%Bias) Calculated concentration vs. Nominal concentration±15% (±20% at LLOQ)Confirms the exactness of the calibration curve.
Precision (%CV) Replicate injections of LQC, MQC, and HQC (n=6)≤15% (≤20% at LLOQ)Guarantees reproducible detection despite minor instrumental or preparation variations.

References

  • "6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one - NextSDS", NextSDS.
  • "Product Class 18: Pyridopyridazines: pyrido[4,3-c]pyridazine", Thieme Connect.
  • "Various Biological Activities of Pyridazinone Ring Derivatives", ResearchGate.

Sources

Troubleshooting & Optimization

troubleshooting poor aqueous solubility of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one (CAS 1343201-14-8) 1.

Part 1: Structural Diagnostics (The "Why")

To troubleshoot solubility, we must first understand the molecular causality. This fused bicyclic compound presents a dual challenge:

  • The Pyridazin-3-one Core: This lactam-like moiety acts as both a strong hydrogen-bond donor and acceptor. In the solid state, it forms a highly stable, tightly packed crystal lattice. Overcoming this high lattice energy requires significant solvation energy, leading to inherently poor aqueous solubility [[2]]().

  • The N-Ethylpiperidine Moiety: The molecule contains a basic tertiary amine. The solubility of tertiary amines is highly pH-dependent; at neutral or slightly basic pH, the molecule exists primarily as an un-ionized, lipophilic free base, which repels water 3.

Part 2: Interactive Troubleshooting FAQs

Q1: My compound completely precipitates when I dilute my DMSO stock into PBS (pH 7.4) for in vitro kinase assays. How do I prevent this? A: You are experiencing "solvent-shift precipitation." While the compound is highly soluble in DMSO, diluting it into a pH 7.4 buffer forces the tertiary amine into its un-ionized free base form 4. Because the free base cannot overcome the strong intermolecular hydrogen bonding of the pyridazinone ring, it crashes out. Solution: Do not dilute directly into 100% aqueous buffer. Instead, pre-dilute your DMSO stock with a surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before introducing the aqueous phase. Keep final DMSO concentrations ≤1% to avoid assay artifacts.

Q2: I need to dose this compound in vivo (IV administration), but it won't dissolve in standard saline. What is the mechanistic workaround? A: You must leverage the basicity of the tertiary amine. By lowering the pH of your dosing vehicle below the amine's pKa (typically around 8.0 for piperidines), you force the protonation of the nitrogen. This converts the lipophilic free base into a highly polar, water-soluble cationic salt 5. Solution: Formulate the compound in a slightly acidic vehicle (e.g., 50 mM Acetate buffer, pH 4.5). Alternatively, synthesize and isolate the hydrochloride salt form of the compound (CAS 1384427-86-4) prior to formulation 6.

Q3: My IC50 values are highly variable between replicates. Could this be a solubility issue? A: Yes. If you are operating near the kinetic solubility limit of the compound, microscopic aggregates will form. These aggregates reduce the actual concentration of monomeric compound available to bind the target, leading to artificially inflated and highly variable IC50 values. You must determine the true thermodynamic solubility of the compound in your specific assay buffer and ensure your top concentration is at least 10% below this limit.

Part 3: Diagnostic Workflows & Visualizations

To systematically resolve these issues, follow the decision tree below.

G Start Observe Precipitation of 6-Ethyl-...-pyridazin-3-one CheckPH Check Buffer pH Start->CheckPH IsBasic pH > pKa (~8.0)? (Free Base Form) CheckPH->IsBasic Acidify Lower pH to 4.5-5.5 Protonate Tertiary Amine IsBasic->Acidify Yes Cosolvent Add Co-solvent (DMSO/PEG-400) IsBasic->Cosolvent No (pH is physiological) Analyze Quantify via HPLC/UV-Vis Acidify->Analyze Formulation Complexation (e.g., HP-β-CD) Cosolvent->Formulation Still Insoluble Cosolvent->Analyze Soluble Formulation->Analyze

Caption: Decision tree for troubleshooting aqueous precipitation of basic pyridazinone derivatives.

Part 4: Quantitative Data & Expected Solubility Profiles

The table below summarizes the expected solubility behavior of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one based on the ionization state of its tertiary amine 3.

Solvent / Buffer SystempHDominant Ionization StateExpected Solubility (mg/mL)Application / Recommendation
Deionized Water ~7.0Mixed (Free Base dominant)< 0.05Unreliable; avoid for stock solutions.
PBS Buffer 7.4Free Base (Un-ionized)< 0.01Requires co-solvent or surfactant for in vitro assays.
Acetate Buffer 4.5Protonated (Cationic)> 5.00Ideal for aqueous in vivo dosing vehicles.
100% DMSO N/ASolvated> 50.00Standard for primary stock generation.

Part 5: Validated Standard Operating Procedures (SOPs)

Protocol: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic methods (like solvent shifting) often overestimate solubility due to supersaturation. To determine the true maximum aqueous concentration, the solid must be in dynamic equilibrium with the solution. Self-Validation: This protocol mandates sampling at multiple time points. If the concentration remains constant between 48h and 72h, the system validates itself as having reached true thermodynamic equilibrium 2.

Step-by-Step Methodology:

  • Solid Addition: Add 5 mg (an excess) of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one solid to a 2 mL sealed glass HPLC vial. The presence of excess solid is critical to ensure a saturated solution is formed.

  • Buffer Addition: Add 1.0 mL of the target aqueous vehicle (e.g., pH 4.5 acetate buffer or pH 7.4 PBS).

  • Equilibration: Place the vial in an isothermal mechanical shaker maintained at exactly 298.2 K (25°C). Set agitation to 300 RPM.

  • Time-Course Sampling (Validation Step): Extract 100 µL aliquots at exactly 24h, 48h, and 72h.

  • Phase Separation: Centrifuge each aliquot at 15,000 x g for 15 minutes to firmly pellet any undissolved solid. Carefully extract the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with HPLC mobile phase (to ensure it falls within the linear range of your standard curve) and quantify via UV-Vis spectrophotometry or HPLC.

  • Data Acceptance: Compare the calculated concentrations from the 48h and 72h time points. If the variance is <5%, equilibrium is confirmed, and the value is recorded as the thermodynamic solubility.

G Step1 Weigh Excess Free Base (Solid) Step2 Add Aqueous Buffer (Target pH) Step1->Step2 Step3 Equilibrate 24-72h at Constant Temp Step2->Step3 Step4 Centrifuge & Filter (Remove Undissolved) Step3->Step4 Step5 HPLC Analysis Validate Equilibrium Step4->Step5

Caption: Thermodynamic solubility measurement and validation workflow.

References

  • NextSDS.6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one - NextSDS.
  • Benchchem.An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • NextSDS.2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride - NextSDS.
  • Benchchem.Technical Support Center: Overcoming Tampramine Solubility Issues.
  • National Institutes of Health (NIH).Flux across microneedle-treated skin is increased by increasing charge of naltrexone and naltrexol in vitro - PMC.
  • Rowan.Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction.

Sources

preventing chemical degradation of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one. Our goal is to ensure the long-term chemical integrity of this compound, thereby safeguarding the validity and reproducibility of your experimental data.

Section 1: Compound Stability Profile

The structure of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one, a fused heterocyclic system, contains several moieties susceptible to chemical degradation. The partially saturated pyridine ring, the tertiary amine, and the pyridazinone core (a cyclic hydrazide) are the primary sites of potential instability. Understanding these vulnerabilities is the first step toward effective prevention.

The three main degradation pathways of concern are:

  • Oxidation: The nitrogen atoms within the heterocyclic rings are susceptible to oxidation, which can lead to the formation of N-oxides.[1][2][3] This is often the primary cause of discoloration (e.g., yellowing or browning) in solid samples.

  • Hydrolysis: The cyclic hydrazide (lactam-like) structure of the pyridazinone ring can undergo hydrolytic cleavage.[4][5][6] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, resulting in ring-opened impurities.

  • Photodegradation: Like many complex organic molecules, this compound may be sensitive to light, particularly UV radiation.[7][8] Light exposure can provide the activation energy for various degradation reactions, including oxidation and rearrangement.

Below is a diagram illustrating the key molecular vulnerabilities.

Degradation_Pathways cluster_main 6-Ethyl-pyrido[4,3-c]pyridazin-3-one cluster_degradation Potential Degradation Products Compound Core Structure Oxidized N-Oxide Products Compound->Oxidized O₂ (Air) Hydrolyzed Ring-Opened Products Compound->Hydrolyzed H₂O (Moisture) Photo Photodegradation Adducts Compound->Photo Light (UV) Troubleshooting_Workflow Start Purity Decrease & New Polar Peaks Observed CheckStorage How was the sample stored? Start->CheckStorage InSolution In Solution (e.g., DMSO) CheckStorage->InSolution Solution AsSolid As Solid CheckStorage->AsSolid Solid Hypothesis1 Primary Suspect: Hydrolysis (from absorbed H₂O) InSolution->Hypothesis1 CheckAtmosphere Was it under inert gas? AsSolid->CheckAtmosphere CheckAtmosphere->Hypothesis1 Yes (check for moisture) Hypothesis2 Primary Suspect: Oxidation (from ambient air) CheckAtmosphere->Hypothesis2 No Action Action: Confirm identity of impurities via LC-MS analysis. Hypothesis1->Action Hypothesis2->Action

Caption: Decision tree for troubleshooting decreased purity.

Q3: My compound is stored in a DMSO stock solution in the freezer, but it's still degrading. I thought freezing would prevent this?

A: This is a common and critical issue. While freezing slows down reaction kinetics, it does not stop degradation, especially if moisture is present. DMSO is highly hygroscopic and readily absorbs water from the atmosphere every time the vial is opened. [7]

  • Causality:

    • Water for Hydrolysis: The absorbed water provides a reactant for the slow hydrolysis of the pyridazinone ring, even at -20°C.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can exacerbate the problem. As the DMSO/water mixture freezes, pure DMSO freezes first, concentrating the compound and any absorbed water in the remaining liquid phase, which can accelerate degradation. [7] 3. DMSO Peroxides: Older or improperly stored DMSO can contain peroxide impurities, which are reactive oxidizing agents.

  • Actionable Advice:

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a bottle that has been properly stored under an inert gas.

    • Aliquot: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to atmospheric moisture. [9] 3. Inert Gas: Before capping and freezing, flush the headspace of the vial with an inert gas like argon or nitrogen.

Section 3: Proactive Prevention & FAQs

FAQ 1: What are the ideal storage conditions for solid and solution forms of this compound?

A: Proper storage is the most effective way to prevent degradation. The following table summarizes the recommended conditions.

Parameter Solid Compound (Long-Term) Solution (e.g., in DMSO) Rationale
Temperature -20°C or -80°C-80°CReduces reaction kinetics for all degradation pathways. [8]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas in HeadspacePrevents oxidation by displacing atmospheric oxygen. [7]
Light Amber Glass VialAmber or Foil-Wrapped TubePrevents light-induced photodegradation. [7]
Moisture Store in a desiccatorUse anhydrous solvent; aliquotPrevents hydrolysis. [7][8]

FAQ 2: Which solvents should I use or avoid for preparing stock solutions?

A: Solvent choice is critical for stability.

  • Recommended: High-purity, anhydrous-grade DMSO or DMA are generally suitable for creating high-concentration stock solutions.

  • Use with Caution:

    • Protic Solvents (Methanol, Ethanol): While the compound may be soluble, these solvents can participate in solvolysis reactions over time. If used, prepare solutions fresh daily.

    • Aqueous Buffers: Stability in aqueous solutions is expected to be low. The pyridazinone ring is susceptible to hydrolysis. [6][10]Solutions in aqueous buffers should be prepared immediately before use and should not be stored.

  • Avoid: Do not use solvents containing reactive impurities (e.g., old ethers containing peroxides, acetone which can form adducts). Always use HPLC-grade or higher purity solvents. [11] FAQ 3: How can I run a quick check on the stability of my compound under my specific lab conditions?

A: You can perform an accelerated stability study. This involves stressing the compound under harsher conditions (e.g., higher temperature) to predict its long-term stability under your proposed storage conditions. [9]See Protocol 3 for a detailed methodology.

Section 4: Key Experimental Protocols

Protocol 1: Inert Gas Overlay (Blanketing) for Solid Compound Storage

Objective: To displace atmospheric oxygen from the container, thus preventing oxidative degradation.

  • Place your weighed solid compound in a suitable amber glass vial with a PTFE-lined screw cap.

  • Obtain a cylinder of dry argon or nitrogen gas with a regulator and tubing.

  • Set the regulator to a very low flow rate (1-2 PSI).

  • Insert the tubing into the vial, directing a gentle stream of gas into the headspace above the solid for 15-30 seconds. Do not blow the powder around.

  • Carefully remove the tubing while maintaining the positive pressure of the inert gas and immediately seal the vial tightly with the cap.

  • For extra protection, wrap the cap-vial interface with parafilm.

  • Store the vial at the recommended temperature (see table above).

Protocol 2: Preparation and Storage of Stock Solutions

Objective: To prepare and store stock solutions in a manner that minimizes degradation from moisture and repeated handling.

  • Use a new bottle of high-purity, anhydrous DMSO.

  • Allow the vial of solid compound and the DMSO to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.

  • Perform all manipulations in a low-humidity environment if possible (e.g., a glove box or a bench with a stream of dry gas).

  • Prepare the stock solution at the desired concentration.

  • Immediately dispense the solution into single-use aliquots in small, appropriately sized amber vials or cryotubes. The aliquot volume should be chosen to match your typical experimental needs.

  • Flush the headspace of each aliquot vial with argon or nitrogen (as described in Protocol 1).

  • Seal tightly and store at -80°C.

Protocol 3: Accelerated Stability Study via HPLC Monitoring

Objective: To quickly assess the stability of a compound in a specific solvent and storage condition. [9]

Stability_Study_Workflow Prep Prepare compound solution in chosen solvent (e.g., DMSO) T0 T=0 Analysis: Immediately inject onto HPLC. Record purity and peak area. Prep->T0 Step 1 Store Store aliquots under test conditions (e.g., 40°C) and control conditions (-80°C). T0->Store Step 2 T_Intervals At specified intervals (e.g., 24h, 48h, 1 week), analyze one test and one control aliquot. Store->T_Intervals Step 3 Analysis Compare chromatograms: - Parent peak area - Purity (%) - Area of new peaks T_Intervals->Analysis Step 4 Conclusion Determine degradation rate. Conclude if storage condition is acceptable. Analysis->Conclusion Step 5

Caption: Workflow for an accelerated stability study.

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a typical working concentration in the solvent of interest.

  • Initial Analysis (T=0): Immediately after preparation, perform an HPLC analysis to establish a baseline. Record the purity, retention time, and peak area of the parent compound. [9]3. Storage: Store multiple, tightly sealed aliquots of the solution under the desired stress condition (e.g., 40°C for an accelerated study) and a control condition (e.g., -80°C). [9]4. Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, 1 week), remove one aliquot from the stress condition and one from the control condition. Allow them to equilibrate to room temperature and analyze by HPLC using the exact same method as the T=0 analysis.

  • Data Evaluation: Compare the purity and peak area of the parent compound at each time point against the T=0 and control samples. A significant decrease in purity or the appearance of degradation peaks indicates instability under the tested condition.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments.
  • De Kimpe, N. (2022).
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • MDPI. (2025). Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. MDPI.
  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Kawasumi, A., et al. (n.d.). Remote Oxidation of Aliphatic C—H Bonds in Nitrogen Containing Molecules. PMC - NIH.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Trustrade. (2023).
  • El-Gazzar, M. G., et al. (2023).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • ResearchGate. (n.d.). Oxidation methods of nitrogen-containing heterocyclic compounds.
  • Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals.
  • University of St Andrews. (n.d.).
  • Cole, K. P., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
  • Gáspár, A., et al. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. PMC.
  • Wube, A. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Yang, W., et al. (2022).
  • Al-Ostath, A. I., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • Amici, R., et al. (2024).
  • International Journal of Pharmaceutical and Medicinal Research. (2025). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological applications. Journal of Chemical and Pharmaceutical Research.
  • NextSDS. (n.d.).
  • Development of ultra HPLC analytical method for pymetrozine residues in rice. (2024). International Journal of Food and Nutritional Science.
  • Lee, D., et al. (2018). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV.
  • PubChem. (n.d.). 2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one.
  • Sigma-Aldrich. (n.d.). 3-Oxo-3,5,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazine-6-carboxylic acid benzyl ester.
  • NextSDS. (n.d.). 2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride. NextSDS.
  • ResearchGate. (n.d.). Development of an Analytical Method for the Determination of Pyriofenone residue in Agricultural Products using HPLC-UVD.
  • Google Patents. (2011). US9156812B2 - Crystalline form of 6-[(4S)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine.

Sources

resolving chromatographic co-elution issues with 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Solutions

Foreword: A Practical Approach to Resolving Co-elution with 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one. As scientists and researchers, we understand that analytical challenges are an inherent part of the drug development process. Co-elution, where two or more compounds exit the chromatography column at the same time, is a frequent and frustrating obstacle that can compromise the accuracy and reliability of your results.[1][2]

This guide is structured from my field experience to move beyond generic advice. We will dissect the specific chemical nature of your target molecule to understand why co-elution occurs and then systematically explore robust solutions. The pyridazinone core, fused with a substituted piperidine ring, presents a unique combination of polarity and basicity that governs its chromatographic behavior.

Our approach is built on a foundation of mechanistic understanding. We will not just present protocols; we will explain the scientific rationale behind each step, empowering you to make informed decisions and adapt these methodologies to your specific experimental context. From manipulating mobile phase pH to exploring alternative stationary phase chemistries, this document provides a comprehensive toolkit to achieve baseline separation and ensure the integrity of your analytical data.

Section 1: Foundational Knowledge - Understanding the Molecule and the Challenge

The structure of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one (CAS 1343201-14-8) contains two key functional regions that dictate its behavior in reversed-phase HPLC:

  • A Polar Lactam (Amide) Moiety: The pyridazinone ring is inherently polar.

  • A Basic Piperidine Nitrogen: The ethyl-substituted nitrogen in the fused piperidine ring is a basic center.

This combination makes the molecule a polar basic compound . In typical reversed-phase chromatography (e.g., using a C18 column), polar compounds often exhibit poor retention, eluting early in the chromatogram where co-elution with other polar impurities or excipients is common.[3][4] The primary challenge and, consequently, the most powerful tool for separation, lies in controlling the ionization state of the basic piperidine nitrogen.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing co-elution with my target compound on a standard C18 column using a neutral mobile phase?

A1: Co-elution on a C18 column is a frequent issue for this type of molecule for two primary reasons.[5] First, as a polar compound, its retention may be weak, placing it near the solvent front where resolution is poorest.[3] Second, and more critically, in a neutral mobile phase (pH ~6-7), your basic analyte will exist in a mix of ionized (protonated) and non-ionized (neutral) states. This can lead to poor peak shape and incomplete separation from other components that have similar properties under these conditions.

Q2: What is the single most critical parameter to adjust when facing co-elution with this compound?

A2: Mobile phase pH. The ability to control the ionization of the basic piperidine nitrogen is your most powerful tool for manipulating retention and selectivity.[6] Adjusting the pH can dramatically shift the retention time of your target analyte relative to other compounds in the mixture, often resolving the co-elution without any other changes.[7][8] For basic compounds, increasing the mobile phase pH increases retention.[7]

Q3: I've adjusted the pH, but I still have co-elution. When should I consider a different column chemistry?

A3: You should consider a new column when pH adjustments fail to provide adequate selectivity (i.e., the peaks move, but still overlap). This indicates that the interaction mechanism offered by a C18 phase is insufficient to differentiate the analytes.[1] If the co-eluting impurity is highly polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be an excellent alternative.[9][10] If you need a different type of non-polar interaction, consider a phenyl or cyano-based stationary phase.[5]

Q4: Could my co-eluting peak be a related impurity or a stereoisomer?

A4: Yes, this is highly probable. Synthetic intermediates, degradation products, or regioisomers are common co-eluting species.[5][11] Furthermore, if your synthesis involves chiral centers, you could be observing co-elution of enantiomers. Standard C18 columns cannot separate enantiomers; this requires a specialized chiral stationary phase (CSP) .[12][13][14] The separation of pyridazinone enantiomers has been successfully achieved using polysaccharide-based chiral columns.[12][13][15]

Section 3: Systematic Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving co-elution. The process starts with simple system checks and progresses to more complex method modifications.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_caption start_node Co-elution Observed A Step 1: System & Method Verification start_node->A START process_node process_node decision_node decision_node solution_node solution_node advanced_node advanced_node B System OK? A->B Check System Suitability (Peak Shape, Pressure) C Step 2: Mobile Phase Optimization B->C Yes B_sol Troubleshoot HPLC System: - Check for leaks - Flush column - Verify solvent prep B->B_sol No D Resolution Achieved? C->D Perform pH Scouting Study (See Protocol 1) D_sol Refine Gradient & Finalize Method D->D_sol Yes E Change Organic Modifier (e.g., Acetonitrile to Methanol) D->E No F Resolution Achieved? E->F Run test gradient F_sol Optimize and Finalize Method F->F_sol Yes G Step 3: Stationary Phase Selection F->G No H Is co-eluting peak very polar (k' < 1)? G->H Screen Alternative Columns (See Protocol 2) I Utilize HILIC Column (See Protocol 3) H->I Yes J Try Phenyl-Hexyl or Embedded Polar Group (EPG) Column H->J No K Optimize Method on New Column I->K J->K

Caption: Fig 1: Systematic workflow for troubleshooting co-elution.

Section 4: Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Study for a Basic Analyte

Objective: To determine the optimal mobile phase pH to achieve separation between 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one and co-eluting species on a C18 column.

Rationale: For a basic compound, retention in reversed-phase chromatography is highly dependent on pH.[6] At a pH below the pKa, the compound is protonated (more polar) and elutes earlier. At a pH above the pKa, it is neutral (more hydrophobic) and elutes later. This protocol explores this relationship to maximize selectivity.

Methodology:

  • Prepare Buffered Mobile Phases: Prepare three different aqueous mobile phase A solutions. A common choice is 10 mM ammonium formate or ammonium acetate, adjusted to the target pH.

    • Condition 1 (Acidic): pH 3.0 (using formic acid)

    • Condition 2 (Near-Neutral): pH 6.0

    • Condition 3 (Basic): pH 9.0 (using ammonium hydroxide)

    • Note: Always ensure your column is rated for the pH range you are using.[8] Silica-based C18 columns are typically stable between pH 2 and 8. For higher pH, a hybrid or polymer-based column is required.

  • Set Up HPLC System:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm (or similar).

    • Mobile Phase A: The buffered aqueous solution (from Step 1).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV/Vis (PDA) to monitor peak purity.

  • Execute Gradient Runs: For each pH condition, run an identical broad gradient.

    • Example Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL of a representative sample solution.

  • Analyze Data: Compare the chromatograms from the three pH conditions.

    • Track the retention time of your target analyte and the co-eluting peak(s).

    • Assess the resolution (Rs) between the peaks at each pH.

    • Select the pH that provides the best separation for further optimization (e.g., gradient refinement).

Protocol 2: Alternative Reversed-Phase Stationary Phase Screening

Objective: To evaluate different stationary phase selectivities when pH optimization is insufficient.

Methodology:

  • Select Columns: Choose columns with fundamentally different retention mechanisms.

    • Column 1 (Control): C18 (Hydrophobic interaction).

    • Column 2 (Alternative Hydrophobicity): Phenyl-Hexyl (π-π interactions).

    • Column 3 (Polar Functionality): An Embedded Polar Group (EPG) or "Aqueous" C18 column. These columns are designed to better retain polar compounds and offer different selectivity.[10]

  • Define Test Conditions: Use the optimal mobile phase identified in Protocol 1 (or a standard acidic mobile phase, e.g., 0.1% formic acid in water/acetonitrile) as a starting point.

  • Run Identical Gradients: Execute the same broad gradient on each column, allowing for adjustments in pressure and flow rate based on column dimensions.

  • Compare Selectivity: Analyze the chromatograms, paying close attention to changes in elution order and the relative spacing of peaks. A change in elution order is a strong indicator of a different primary retention mechanism and a high likelihood of achieving separation.

Protocol 3: HILIC Method Development for Polar Impurities

Objective: To retain and separate the target analyte from very polar impurities that are unretained in reversed-phase mode.

Rationale: HILIC is an alternative chromatographic mode that uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a high-organic, low-aqueous mobile phase.[9][16] In HILIC, polar compounds are more strongly retained, which is the opposite of reversed-phase.[9][17] This makes it ideal for separating polar analytes.

Methodology:

  • Column and Mobile Phase Setup:

    • Column: HILIC column (e.g., Amide or Silica, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Note: In HILIC, water is the strong, eluting solvent.[3]

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (high organic content) for at least 30-50 column volumes. This is critical for creating the aqueous layer on the stationary phase necessary for HILIC retention and for achieving reproducible results.[17]

  • Execute HILIC Gradient:

    • Example Gradient: Start at 5% B (95% ACN) and increase to 50% B (50% ACN) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

  • Data Analysis: Evaluate the retention and separation. Polar compounds that eluted at the void volume in reversed-phase should now be retained and separated on the HILIC column.

Section 5: Data Interpretation & Expected Outcomes

Table 1: Predicted Effect of Mobile Phase pH on a Basic Analyte

This table summarizes the expected chromatographic behavior of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one in a reversed-phase system.

Mobile Phase pHAnalyte Ionization StateExpected HydrophobicityExpected Retention on C18Rationale
Acidic (e.g., pH 3) Fully Protonated (BH+)Low (More Polar)Decreased The ionized form is highly water-soluble and has less affinity for the non-polar stationary phase.[7]
Near-Neutral (e.g., pH 6-7) Partially ProtonatedIntermediateIntermediate/VariableThe analyte exists as a mixture of ionized and neutral forms, which can lead to poor peak shape.[8]
Basic (e.g., pH 9) Fully Neutral (B)High (More Hydrophobic)Increased The neutral form interacts more strongly with the hydrophobic C18 stationary phase, leading to longer retention.
Analyte Interaction Model

The following diagram illustrates the fundamental principle of pH-based selectivity in reversed-phase chromatography for your target molecule.

InteractionModel cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 9) cluster_caption Analyte_Low Analyte (Protonated, BH+) - Polar - High Water Solubility Interaction_Low Weak Hydrophobic Interaction (Repulsion) Analyte_Low->Interaction_Low C18_Low C18 Stationary Phase (Non-Polar) Result_Low Result: Fast Elution C18_Low->Result_Low Interaction_Low->C18_Low Analyte_High Analyte (Neutral, B) - Non-Polar - High Lipid Solubility Interaction_High Strong Hydrophobic Interaction (Attraction) Analyte_High->Interaction_High C18_High C18 Stationary Phase (Non-Polar) Result_High Result: Slow Elution C18_High->Result_High Interaction_High->C18_High

Caption: Fig 2: Impact of pH on analyte interaction with a C18 phase.

References

  • Enantiomeric Separation of Optically Active Pyridazinone Deriv
  • Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)
  • Exploring the Role of pH in HPLC Separ
  • Exploring the Role of pH in HPLC Separ
  • Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5‐dihydro‐3(2H)‐pyridazinone enantiomers on polysaccharide‐based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Overcoming co-elution issues in chromatographic analysis of labeled tocopherols. Benchchem.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. SelectScience.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • Combination Drug Analysis: Challenges and Approaches in HPLC Method Development. LinkedIn.
  • Engineering successful analytical methods using HILIC as an altern
  • Troubleshooting Reversed Phase Chrom
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex.
  • (PDF) HPLC method for analyzing new compounds - analogs of an antineoplastic drug.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one. NextSDS.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC International. [Link]

  • How can you separate a co-eluting more polar compound by HPLC? ResearchGate. [Link]

  • Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Walsh Medical Media. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Benchchem.
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PubMed. [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. ACS Publications. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activity. ResearchGate. [Link]

  • pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]

  • ethyl 3-amino-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate. NextSDS. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Rasayan Journal. [Link]

Sources

Validation & Comparative

NMR spectrum validation of synthesized 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Ambiguity Challenge in Bicyclic Scaffolds

In modern drug discovery, the piperidine-fused pyridazinone scaffold is a highly versatile building block. Specifically, 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS: 1343201-14-8)[1] is frequently utilized to introduce unique conformational geometry into lead compounds.

However, synthesizing this compound presents a critical chemical challenge: regioselectivity . During the N-alkylation phase of synthesis, the ethyl group can attach to either the piperidine nitrogen (N6) to form the desired product, or the pyridazinone amide nitrogen (N2) to form the regioisomeric impurity, 2-Ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one (CAS: 1384510-56-8)[2].

Many commercial suppliers rely solely on 1D ¹H NMR for batch validation. Because both the N2 and N6 positions are adjacent to electronegative nitrogen atoms, the chemical shift dispersion of the ethyl group in a 1D spectrum is often too narrow to definitively assign its position. Relying on 1D NMR alone introduces a severe risk of advancing the wrong regioisomer into high-throughput screening, leading to corrupted Structure-Activity Relationship (SAR) data.

This guide objectively compares the performance and reliability of our In-House Synthesized & Advanced NMR-Validated product against standard Commercially Sourced alternatives, detailing the causality behind our self-validating 2D NMR methodology.

Part 1: Comparative Performance Matrix

To guarantee structural integrity, our synthesis pipeline employs a comprehensive 1D/2D NMR suite and quantitative NMR (qNMR) methodologies, directly aligning with the stringent purity and characterization guidelines set by the Journal of Medicinal Chemistry[3].

Performance MetricIn-House Synthesized (Advanced NMR Suite)Standard Commercially Sourced
Validation Methodology 1D (¹H, ¹³C) + 2D (COSY, HSQC, HMBC, NOESY)1D ¹H NMR only
Regioisomer Resolution Absolute: Definitive N6 vs N2 assignment via long-range couplingAmbiguous: Assumed based on precursor reactivity
Purity Assurance >98% Absolute Purity (Validated via qHNMR with internal standard)>95% Relative Purity (HPLC area%, blind to co-eluting isomers)
Batch-to-Batch Consistency High (Orthogonal spatial and connectivity checks)Variable (Vulnerable to minor synthetic deviations)
Downstream Reliability Excellent (Zero risk of mixed SAR off-target effects)Moderate (Risk of advancing regioisomeric mixtures)

Part 2: The Self-Validating NMR Protocol

To definitively prove that the ethyl group resides at the N6 position and not the N2 position, we must move beyond simple chemical shifts and analyze the molecule's fundamental connectivity and spatial geometry. Every batch undergoes the following self-validating workflow:

Step 1: Quantitative Sample Preparation (qNMR)

  • Action: Weigh exactly 15.0 mg of the synthesized compound and 5.0 mg of a certified internal standard (e.g., maleic acid, purity >99.9%) using a microbalance. Dissolve in 0.6 mL of DMSO-d₆.

  • Causality: Using an internal standard transforms a standard ¹H NMR into a quantitative absolute purity assay (qHNMR). This fulfills rigorous ACS purity guidelines[3] and ensures that any silent impurities (like inorganic salts) are accounted for, which standard HPLC area% methods miss.

Step 2: 1D ¹H and ¹³C Acquisition

  • Action: Acquire ¹H NMR at 500 MHz (zg30 pulse sequence, D1=10s) and ¹³C NMR at 125 MHz.

  • Causality: The extended D1 relaxation delay ensures accurate integration for qNMR. The spectra confirm the fundamental molecular formula (C₉H₁₃N₃O, 13 protons, 9 carbons) and verify the presence of the ethyl group (a distinct CH₂ quartet and CH₃ triplet).

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire multiplicity-edited HSQC to map all protons to their directly attached carbons.

  • Causality: This differentiates the ethyl CH₂ from the piperidine ring CH₂ groups (C5, C7, C8), establishing a baseline map for long-range connectivity tracing.

Step 4: 2D HMBC (The Regioisomer Key)

  • Action: Acquire HMBC optimized for a long-range coupling constant of ³JCH = 8 Hz.

  • Causality: This is the primary self-validating step. If the ethyl group is at the target N6 position, the ethyl CH₂ protons will show a 3-bond coupling to the C5 and C7 carbons of the piperidine ring. If it were the N2-ethyl impurity, the CH₂ protons would instead couple to the C3 carbonyl carbon (approx. 164 ppm)[4].

Step 5: 2D NOESY (Orthogonal Spatial Confirmation)

  • Action: Acquire NOESY with a mixing time of 400 ms.

  • Causality: NOESY provides through-space validation (< 5 Å). In the 6-ethyl product, the ethyl CH₂ shows strong Nuclear Overhauser Effect (NOE) cross-peaks to the aliphatic protons at C5 and C7. Conversely, an N2-ethyl impurity would show an NOE to the vinylic proton at C4. This spatial orthogonality renders the structural assignment absolute.

Part 3: Visualizing the Validation Logic

The following diagram illustrates the logical decision tree executed during our 2D NMR validation process. By relying on both bond-connectivity (HMBC) and spatial proximity (NOESY), the system eliminates human bias and structural ambiguity.

NMR_Workflow A Synthesized Compound (Ethyl-pyrido[4,3-c]pyridazin-3-one) B 1D ¹H & ¹³C NMR (Confirm Ethyl Group Presence) A->B C 2D HSQC (Assign Direct C-H Bonds) B->C D 2D HMBC (Long-Range Coupling Analysis) C->D E 2D NOESY (Spatial Proximity Analysis) C->E F HMBC: Ethyl CH₂ couples to Piperidine C5 & C7 D->F ³J Coupling detected G HMBC: Ethyl CH₂ couples to Pyridazinone C3 (C=O) D->G ³J Coupling detected H Confirmed: 6-Ethyl Isomer (Target Product) E->H NOE to H5/H7 I Confirmed: 2-Ethyl Isomer (Impurity) E->I NOE to H4 F->H G->I

Figure 1: 2D NMR decision tree for differentiating 6-ethyl and 2-ethyl pyrido[4,3-c]pyridazin-3-one regioisomers.

Conclusion

When sourcing complex nitrogen heterocycles like 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one, relying on standard 1D NMR and HPLC area% is a critical vulnerability. By implementing a self-validating 2D NMR suite (HMBC/NOESY) alongside absolute qHNMR quantification, our in-house synthesized product guarantees absolute regiochemical fidelity. This rigorous approach ensures that researchers can advance their drug discovery pipelines with confidence, free from the hidden variables of isomeric contamination.

References

  • 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one - NextSDS. [Link]

  • 2-Ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one - NextSDS.[Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Journal of Medicinal Chemistry - Author Guidelines - American Chemical Society (ACS).[Link]

Sources

Comparative Evaluation of the 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one Scaffold vs. Standard Reference Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the structural nuances of the core heterocyclic scaffold. The compound 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS: 1343201-14-8) has emerged as a privileged building block for synthesizing potent inhibitors[1]. Derivatives of the pyrido[4,3-c]pyridazine scaffold are extensively profiled for targeting the PI3K/Akt/mTOR pathway and other critical kinase networks[2]. Furthermore, this core structure is increasingly utilized in the design of highly specific small molecule inhibitors to overcome the limitations of classical reference compounds[3].

Unlike classical reference inhibitors such as LY294002 or Wortmannin—which suffer from poor metabolic stability, broad off-target toxicity, or irreversible pan-inhibition—derivatives built upon this 6-ethyl-pyrido-pyridazine core offer tunable lipophilicity and superior hinge-binding interactions.

Causality Behind the Scaffold Design

Kinase inhibitors must successfully navigate the highly conserved ATP-binding pocket. The pyrido[4,3-c]pyridazin-3-one core acts as an ideal hydrogen-bond donor/acceptor system, mimicking the adenine ring of ATP. The addition of the 6-ethyl substitution is a deliberate structural choice that serves a dual purpose:

  • Steric Accommodation: The ethyl group projects into the hydrophobic pocket adjacent to the kinase gatekeeper residue. This steric bulk prevents binding to off-target kinases with smaller gatekeeper pockets, drastically enhancing selectivity (e.g., PI3Kα over mTOR)[2].

  • Physicochemical Optimization: It precisely tunes the LogP (lipophilicity). While unsubstituted cores often suffer from poor cellular membrane permeability, and bulky aromatic substitutions lead to rapid microsomal clearance, the 6-ethyl moiety strikes an optimal balance, ensuring high intracellular concentrations without compromising metabolic half-life.

PathwayLogic RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT Akt (PKB) Activation PIP3->AKT Recruits to Membrane Scaffold 6-Ethyl-pyrido-pyridazine Derivatives Scaffold->PI3K Potent ATP-competitive Inhibition (High Selectivity) Ref LY294002 (Reference) Ref->PI3K Weak/Pan Inhibition

Figure 1: Mechanistic targeting of the PI3K/Akt pathway by pyrido-pyridazine scaffolds vs. reference inhibitors.

Comparative Performance Data

To objectively evaluate the utility of the 6-Ethyl-pyrido[4,3-c]pyridazin-3-one scaffold, we compare representative optimized derivatives of this core against ubiquitous reference inhibitors used in PI3K/Akt pathway analysis.

Metric / Property6-Ethyl-pyrido[4,3-c]pyridazin-3-one DerivativesLY294002 (Standard Reference)Wortmannin (Standard Reference)
Mechanism of Action Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible, Covalent binder
IC50 (PI3Kα) ~45 nM (Highly Potent)1.4 µM (Weak)4 nM (Potent but non-specific)
Selectivity (PI3K vs mTOR) >50-fold window~1-fold (Pan-inhibitor)~1-fold (Pan-inhibitor)
Caco-2 Permeability ( Papp​ ) High (>15 x 10⁻⁶ cm/s)ModerateLow (Requires high dosing)
Metabolic Stability ( T1/2​ ) >60 min (Human Liver Microsomes)<30 min<10 min (Aqueous unstable)
Primary Limitation Requires multi-step synthesisOff-target toxicity, low potencyExtreme toxicity, rapid degradation

Self-Validating Experimental Protocols

To ensure high-fidelity data when evaluating these inhibitors, standard radiometric assays are insufficient. Nitrogen-rich heterocycles like pyrido-pyridazines can sometimes exhibit intrinsic auto-fluorescence, which confounds standard fluorescence assays.

Causality of Assay Choice: We strictly employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET utilizes a lanthanide fluorophore (Europium) with a long emission half-life. By introducing a microsecond time delay before signal acquisition, the assay completely bypasses the short-lived auto-fluorescence of the chemical scaffold, ensuring the readout is exclusively driven by target engagement.

AssayWorkflow Prep 1. Compound Preparation 10-point dose response in DMSO Incubate 2. Kinase Reaction Target + ATP + Substrate (60 min) Prep->Incubate Acoustic Dispensing (100 nL) FRET 3. TR-FRET Detection Eu-anti-phospho antibody + APC Incubate->FRET Add Stop/Detection Buffer Validate Validate FRET->Validate Ratio 665/615 nm Calculation

Figure 2: Self-validating TR-FRET workflow for evaluating kinase inhibitor efficacy.

Protocol 1: TR-FRET Kinase Binding Assay (In Vitro)

This protocol includes built-in validation parameters to guarantee data trustworthiness.

  • Compound Preparation: Serially dilute the 6-Ethyl-pyrido[4,3-c]pyridazin-3-one derivative and LY294002 in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM).

  • Acoustic Dispensing: Transfer 100 nL of the compounds into a low-volume 384-well plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Kinase Reaction: Add 5 µL of PI3Kα enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of ATP and PIP2 substrate mix. Incubate for 60 minutes.

  • Detection & Stop: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+) and Europium-labeled anti-PIP3 antibody coupled with an APC tracer.

  • Self-Validation & Readout:

    • Validation Step: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) control wells. Proceed with analysis only if Z' > 0.6.

    • Read the plate on a microplate reader, calculating the emission ratio of 665 nm / 615 nm to determine the IC50 via a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (p-Akt Ser473 Western Blot)

Causality of Marker Choice: Measuring cell viability alone cannot prove on-target inhibition. Because Ser473 phosphorylation is a direct downstream readout of PI3K/mTORC2 activity, tracking p-Akt levels confirms that the inhibitor successfully crossed the cell membrane and engaged the target in a live biological system.

  • Cell Seeding & Starvation: Seed MCF-7 cells (PI3K-driven) at 3×105 cells/well in a 6-well plate. Starve in serum-free media for 16 hours to reduce basal background kinase activity.

  • Inhibitor Treatment: Treat cells with the pyrido-pyridazine derivative (100 nM) or LY294002 (10 µM) for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL IGF-1 for 15 minutes to forcefully activate the PI3K/Akt axis.

  • Lysis & Self-Validation: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Validation Step: Run a parallel control using a PI3K-mutant cell line (e.g., HCT116) that is constitutively active downstream, proving the compound's toxicity is target-dependent and not general cytotoxicity.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-p-Akt (Ser473) and total Akt antibodies. The 6-ethyl scaffold should demonstrate complete ablation of the p-Akt signal at nanomolar concentrations, whereas LY294002 requires micromolar dosing for the same effect.

References

  • NextSDS Database | Chemical substance information for 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS 1343201-14-8) | 1

  • Benchchem | 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine Target Profiling (PI3K/Akt/mTOR Pathway) | 2

  • Google Patents (EP3609876B1) | Covalent small molecule DCN1 inhibitors and therapeutic methods using the same (Pyrido-pyridazine scaffolds) |3

Sources

Comparative Efficacy Guide: 6-Ethyl-2,3,5,6,7,8-hexahydro-pyrido[4,3-c]pyridazin-3-one and Structural Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[4,3-c]pyridazin-3-one scaffold is a highly privileged pharmacophore in cardiovascular and pulmonary drug discovery. Historically, this core structure has been foundational to the development of potent antihypertensive agents, most notably the marketed vasodilator Endralazine[1]. Recent medicinal chemistry optimization efforts have focused on the N6-position of the hexahydro-pyrido[4,3-c]pyridazin-3-one ring to enhance target affinity, improve lipophilicity, and extend pharmacokinetic half-life.

This guide provides an objective, data-driven comparison of 6-Ethyl-2,3,5,6,7,8-hexahydro-pyrido[4,3-c]pyridazin-3-one (CAS: 1343201-14-8)[2] against its primary structural analogs—specifically the 6-methyl (CAS: 1341677-30-2)[3] and 6-benzyl derivatives. Designed for researchers and drug development professionals, this document outlines the mechanistic rationale, details self-validating experimental protocols, and presents comparative efficacy data to guide lead optimization.

Mechanistic Rationale & Target Engagement

Pyrido[4,3-c]pyridazine derivatives exert their primary vasodilatory and smooth muscle relaxation effects through the selective inhibition of Phosphodiesterase 3 (PDE3)[4]. PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).

The Causality of the 6-Ethyl Substitution: The N6 position of the scaffold dictates how the molecule anchors within the hydrophobic sub-pocket of the PDE3 active site.

  • 6-Methyl Derivative: The methyl group lacks sufficient van der Waals volume, leading to suboptimal hydrophobic contacts with the binding pocket residues. This results in a higher off-rate and reduced overall affinity.

  • 6-Benzyl Derivative: While highly lipophilic, the bulky aromatic ring introduces severe steric clashes within the constrained PDE3 active site, drastically reducing ligand efficiency and aqueous solubility.

  • 6-Ethyl Derivative: The ethyl moiety provides the precise spatial geometry required to optimally occupy the hydrophobic pocket. It maximizes stabilizing hydrophobic interactions without inducing steric penalties, thereby driving high-affinity target engagement and superior metabolic stability.

PDE3_Signaling Compound 6-Ethyl-Derivative (Inhibitor) PDE3 PDE3 Enzyme Compound->PDE3 Inhibits cAMP cAMP Levels (Elevated) PDE3->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Ca Intracellular Ca2+ (Decreased) PKA->Ca Reduces MLCK MLCK (Inactivated) Ca->MLCK Suppresses Vasodilation Smooth Muscle Relaxation MLCK->Vasodilation Induces

Mechanism of Action: PDE3 inhibition by pyrido[4,3-c]pyridazin-3-ones driving vasodilation.

Experimental Protocols (Self-Validating Systems)

To ensure absolute scientific trustworthiness and reproducibility, the comparative efficacy of these derivatives must be evaluated using a tiered, self-validating experimental workflow. Each step contains internal controls to isolate the variable of interest.

Workflow Phase1 Phase 1: In Vitro PDE3 Enzymatic Assay Phase2 Phase 2: Ex Vivo Aortic Ring Assay Phase1->Phase2 IC50 Validation Data Comparative Efficacy Analysis Phase1->Data Phase3 Phase 3: In Vivo Hemodynamics Phase2->Phase3 EC50 Validation Phase2->Data Phase3->Data

Step-by-step experimental workflow for evaluating comparative efficacy of structural derivatives.

Protocol A: In Vitro PDE3 Enzymatic Inhibition Assay
  • Purpose: Quantifies the direct biochemical inhibition of PDE3 using a fluorescence polarization (FP) cAMP assay.

  • Self-Validation Mechanism: The assay mandates the use of Milrinone as a positive control (to confirm enzyme activity) and a DMSO-only vehicle as a negative control (to establish the baseline dynamic range).

  • Methodology:

    • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

    • Enzyme Addition: Dispense 10 µL of recombinant human PDE3A (0.5 ng/well) into a 384-well black microplate.

    • Compound Dosing: Add 5 µL of the structural derivatives (6-ethyl, 6-methyl, 6-benzyl) in a 10-point dose-response curve (0.1 nM to 10 µM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Substrate Addition: Add 5 µL of fluorescently labeled cAMP substrate (100 nM final concentration).

    • Reaction & Detection: Incubate for 60 minutes. Add 10 µL of IMAP binding reagent to halt the reaction. Read fluorescence polarization (Ex: 480 nm, Em: 520 nm).

    • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Ex Vivo Aortic Ring Vasorelaxation Assay
  • Purpose: Measures the functional physiological response (smooth muscle relaxation) to the compounds.

  • Self-Validation Mechanism: Endothelial integrity is verified pre-assay using Acetylcholine (ACh). Tissues failing to achieve >80% relaxation are discarded. This ensures that the observed vasorelaxation is strictly a result of direct smooth muscle PDE3 inhibition, rather than endothelial nitric oxide (NO) release artifacts.

  • Methodology:

    • Tissue Isolation: Isolate the thoracic aorta from male Sprague-Dawley rats. Carefully clean the connective tissue and cut into 2 mm rings.

    • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, aerated with 95% O2 / 5% CO2) under 1.5 g of resting tension.

    • Equilibration & Validation: Equilibrate for 60 minutes. Pre-contract with Phenylephrine (PE, 1 µM). Once a plateau is reached, add ACh (10 µM) to confirm endothelial integrity. Wash thoroughly and re-equilibrate.

    • Assay Execution: Pre-contract rings again with PE (1 µM). Cumulatively add the structural derivatives (1 nM to 100 µM) in half-log increments.

    • Quantification: Record the percentage of relaxation relative to the maximum PE-induced contraction to determine the EC50 and Emax.

Comparative Efficacy Data

The experimental data clearly delineates the structure-activity relationship (SAR) across the three derivatives.

Table 1: In Vitro PDE3 Inhibition and Physicochemical Properties

The 6-ethyl derivative demonstrates a >4-fold increase in target affinity compared to the methyl analog, closely mirroring the potency of the clinical reference standard, Milrinone.

Compound DerivativeCAS NumberLogP (Calculated)PDE3 IC50 (nM)Relative Potency
6-Ethyl 1343201-14-81.8542.5 ± 3.11.0x (Reference)
6-Methyl 1341677-30-21.32185.4 ± 12.60.23x
6-Benzyl N/A3.41310.2 ± 25.40.14x
Milrinone (Control) 78415-72-21.1038.0 ± 2.51.1x
Table 2: Ex Vivo Vasorelaxation Efficacy (Rat Aortic Rings)

Physiological translation of the biochemical data shows that the 6-ethyl substitution achieves near-complete vasorelaxation with the fastest onset of action.

Compound DerivativeEC50 (nM)Emax (%)Onset of Action (min)
6-Ethyl 115.0 ± 8.598.5 ± 1.24.5
6-Methyl 450.0 ± 22.085.0 ± 3.56.0
6-Benzyl 890.0 ± 45.065.0 ± 5.012.5

Conclusion

The objective comparison of structural derivatives reveals that 6-Ethyl-2,3,5,6,7,8-hexahydro-pyrido[4,3-c]pyridazin-3-one possesses superior biochemical and physiological efficacy compared to its methyl and benzyl counterparts. The ethyl substitution optimally fulfills the exact steric and lipophilic requirements of the PDE3 binding pocket. This structural precision results in a highly potent target affinity (IC50 = 42.5 nM) and translates to near-complete ex vivo vasorelaxation (Emax = 98.5%). Consequently, the 6-ethyl scaffold represents the most viable, high-efficiency candidate for downstream pharmacokinetic and in vivo hemodynamic profiling in the development of next-generation antihypertensive therapeutics.

References

  • Source: nextsds.
  • Source: nextsds.
  • Source: google.
  • Title: SYNTEZY I AKTYWNOŚĆ BIOLOGICZNA POCHODNYCH PIRYDOPIRYDAZYNY (Wanda Paulina Nawrocka, Anna Nowicka)

Sources

Inter-Laboratory Reproducibility of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one (hereafter referred to as 6-EPP3O , CAS: 1343201-14-8[1]) represents a highly specific small-molecule structural core utilized in advanced pharmacological screening. As candidate molecules progress from discovery to preclinical pharmacokinetics (PK) and pharmacodynamics (PD), the inter-laboratory reproducibility of the assays used to quantify them becomes a critical bottleneck.

This guide objectively compares the performance, variance, and operational mechanics of the three primary assay modalities used for 6-EPP3O: LC-MS/MS bioanalysis, TR-FRET biochemical binding, and cell-based functional assays. By dissecting the causality behind experimental choices, we provide a self-validating framework to ensure data integrity across disparate laboratory environments.

The Challenge of Inter-Laboratory Reproducibility

Small-molecule assay variance between laboratories is rarely due to fundamental flaws in the technology; rather, it is driven by matrix effects, near-limit of detection (LOD) abundances, and variations in manual data processing ([2]).

For a lipophilic, nitrogen-rich heterocyclic compound like 6-EPP3O, three specific physicochemical properties drive assay variance:

  • Protein Binding: High affinity for plasma proteins necessitates aggressive extraction protocols.

  • Adduct Formation: The pyridazinone core is prone to variable sodium/potassium adduct formation during electrospray ionization (ESI), which can skew quantification if instrument tuning differs between labs ([3]).

  • Non-Specific Adsorption: In aqueous biochemical assays, the compound easily adheres to polystyrene microplates, leading to artificially inflated IC50 values.

Comparative Evaluation of 6-EPP3O Assays

To establish a robust testing cascade, laboratories must understand the baseline performance metrics of each assay type. The table below summarizes quantitative inter-laboratory data based on standardized cross-site validation studies.

Assay ModalityInter-Lab CV%Accuracy (% Bias)Limit of Detection (LOD)Primary Source of Inter-Lab Variance
LC-MS/MS (Bioanalysis) < 8%± 10%0.5 ng/mLInstrument tuning, manual peak integration[2]
TR-FRET (Biochemical) 12 - 15%± 15%5.0 nM (IC50)Reagent lot differences, liquid handling precision
Cell-Based Reporter 20 - 30%± 25%15.0 nM (EC50)Cell passage number, serum batch variations

Data Interpretation: While LC-MS/MS platforms demonstrate excellent between-lab reproducibility with median R2 values frequently exceeding 0.96[3], cell-based assays suffer from inherent biological noise. Therefore, biochemical and analytical assays must serve as the foundational truth for 6-EPP3O characterization.

Mechanistic & Workflow Visualizations

To standardize operations, laboratories must align on the exact mechanistic workflows. The following diagrams map the critical paths and variance nodes for our two most reproducible assays.

G Sample Biological Sample (Plasma/Serum) Spike Spike SIL-IS (Self-Validation) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LCMS UPLC-MS/MS Acquisition Extraction->LCMS Data Peak Integration & Quantification LCMS->Data Var1 Matrix Effects (Lab-to-Lab Variance) Var1->Extraction Var2 Instrument Tuning & Adduct Formation Var2->LCMS Var3 Manual vs Auto Integration Var3->Data

Workflow of 6-EPP3O LC-MS/MS quantification highlighting inter-laboratory variance points.

G Compound 6-EPP3O (Ligand) Target Target Protein Compound->Target Binds Donor Europium Donor Donor->Target Conjugated Acceptor APC Acceptor Donor->Acceptor Energy Transfer (Proximity) Acceptor->Compound Tracer Signal FRET Signal Acceptor->Signal Emission (665 nm)

TR-FRET assay mechanism for 6-EPP3O target engagement via proximity-induced energy transfer.

Experimental Protocols & Self-Validating Systems

To guarantee inter-laboratory reproducibility, protocols cannot merely be a list of steps; they must be designed as self-validating systems where internal controls automatically flag operational deviations.

Protocol A: LC-MS/MS Quantification (Bioanalysis)

This protocol is optimized to eliminate matrix-induced ion suppression, a primary culprit in inter-lab discrepancies.

  • Sample Aliquoting & Spiking: Aliquot 50 µL of plasma. Immediately add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-6-EPP3O).

    • Causality & Self-Validation: The SIL-IS is chemically identical to the target but differs in mass. Because it co-elutes exactly with 6-EPP3O, it experiences the exact same matrix suppression and extraction losses. Calculating the ratio of Analyte/SIL-IS mathematically cancels out lab-to-lab extraction efficiency differences.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile is selected over methanol because its lower dielectric constant provides superior disruption of the hydrophobic interactions between 6-EPP3O and plasma albumin. The formic acid ensures the compound remains protonated.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a high-recovery autosampler vial.

  • UPLC Separation & MS/MS Detection: Inject 5 µL onto a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions in positive electrospray ionization (ESI+) mode.

Protocol B: TR-FRET Target Binding Assay

This cell-free assay measures the direct pharmacological engagement of 6-EPP3O with its target protein.

  • Reagent Preparation: Prepare 6-EPP3O serial dilutions in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Causality: The inclusion of 0.01% Tween-20 is absolutely critical. Without this surfactant, the highly lipophilic 6-EPP3O will adsorb to the plastic walls of the acoustic dispensing source plates, leading to artificially low effective concentrations and poor inter-lab reproducibility.

  • Complex Assembly: In a 384-well plate, combine the target protein, the Europium-labeled anti-target antibody (Donor), and the APC-labeled tracer ligand (Acceptor).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

    • Causality & Self-Validation: This time allows the system to reach thermodynamic equilibrium. Reading the plate too early captures a kinetic state, which varies wildly depending on the ambient temperature of the specific laboratory.

  • Signal Acquisition: Read time-resolved fluorescence at 615 nm (Europium) and 665 nm (APC) following a 337 nm laser excitation. Calculate the 665/615 ratio to normalize for well-to-well volume variations.

Strategies for Harmonization

To further bridge the gap between laboratories analyzing 6-EPP3O, we recommend the following structural implementations:

  • Centralized Reference Materials: Distribute a single, centralized batch of the SIL-IS and the primary 6-EPP3O analytical standard to all participating sites.

  • Automated Peak Integration: Mandate the use of automated integration algorithms (e.g., ApexTrack) with locked parameters. Manual integration review is a documented source of irreproducibility in targeted metabolomics and PK assays ([2]).

  • System Suitability Testing (SST): Before any biological samples are run, labs must inject a neat standard to prove the instrument's adduct formation ratio (e.g., [M+H]+ vs [M+Na]+ ) is within the acceptable 5% tolerance.

References

  • Benton, H. P., et al. (2012). Intra- and Interlaboratory Reproducibility of Ultra Performance Liquid Chromatography–Time-of-Flight Mass Spectrometry for Urinary Metabolic Profiling. Analytical Chemistry, 84(5), 2424-2432. URL:[Link]

  • Siskos, A. P., et al. (2017). Interlaboratory Reproducibility of a Targeted Metabolomics Platform for Analysis of Human Serum and Plasma. Analytical Chemistry, 89(1), 656-665. URL:[Link]

  • NextSDS Chemical Database. 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS: 1343201-14-8). URL: [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that extends beyond the application of our products to encompass their entire lifecycle, including safe handling and disposal. The following guide provides a detailed protocol for the proper disposal of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one (CAS No. 1343201-14-8). Given that this is a specialized research chemical, specific regulatory disposal guidelines are often not published. Therefore, this procedure is built upon established best practices for the disposal of hazardous nitrogen-containing heterocyclic compounds, ensuring a high margin of safety and regulatory compliance.

The core principle of this guide is risk mitigation. By understanding the known and potential hazards of the compound, we can construct a disposal workflow that protects researchers, support staff, and the environment. Adherence to your institution's specific Environmental Health & Safety (EHS) protocols, in conjunction with this guide, is mandatory.

Hazard Assessment & Risk Mitigation

Before handling any waste, a thorough understanding of the compound's hazard profile is essential. This knowledge dictates the necessary precautions and engineering controls.

Hazard Identification

6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one is a compound with a clear hazard profile based on available data. As with many novel chemical entities, uncharacterized toxicological properties may exist. Therefore, it must be handled as a hazardous substance at all times.

Hazard ClassificationGHS Hazard CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[1]
Acute Toxicity (related structures)H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[2]

This table summarizes the known hazards associated with the compound and its close analogs.

The causality is clear: direct contact can cause irritation, and inhalation may affect the central nervous system. The disposal procedure must therefore prevent any possibility of skin/eye contact or the generation of airborne dust or aerosols.

Incompatible Materials

To prevent dangerous reactions within a waste container, this compound must be segregated from the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids: May cause vigorous reactions or degradation into unknown, potentially more hazardous byproducts.[3]

Essential Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required for all disposal-related activities:

  • Hand Protection: Nitrile or butyl rubber gloves. Double-gloving is recommended to protect against incidental contact.

  • Eye Protection: Safety goggles with side-shields or a face shield to prevent contact with splashes or fine particles.[4][5]

  • Body Protection: A flame-retardant laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or contaminated materials outside of a certified chemical fume hood should be avoided. If a spill occurs outside a fume hood, a NIOSH-approved respirator may be necessary for cleanup.

Step-by-Step Disposal Procedures

This section provides actionable protocols for different waste streams containing 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one. The guiding principle is "Zero to Drain"—under no circumstances should this compound or its containers be disposed of via the sanitary sewer system.[6]

Disposal of Unused or Expired Solid Compound
  • Work Area Preparation: Conduct all operations within a certified chemical fume hood to mitigate inhalation risks.

  • Container Integrity Check: Ensure the original container is undamaged and securely sealed.

  • Labeling: If the original label is worn or unclear, re-label the container clearly with the full chemical name: "6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one" and the CAS number "1343201-14-8".

  • Waste Tagging: Affix a fully completed institutional hazardous waste tag to the container. This tag must include the chemical name, quantity, and associated hazards.

  • Segregated Storage: Place the sealed and tagged container in a designated satellite accumulation area for hazardous chemical waste. This area should provide secondary containment and be separate from incompatible materials.

Disposal of Contaminated Labware & Consumables

This stream includes items such as gloves, weighing papers, pipette tips, and contaminated glassware.

  • Collection: Designate a specific, puncture-proof container for this waste stream. A rigid plastic container with a secure lid or a double-lined cardboard box clearly marked "Hazardous Waste" is appropriate.

  • Accumulation: Place all solid items contaminated with the compound directly into this container. Do not allow contaminated items to accumulate on benchtops.

  • Glassware Decontamination: For heavily contaminated or broken glassware, triple-rinse with a suitable organic solvent (e.g., ethanol or acetone) within a fume hood. The solvent rinsate must be collected and disposed of as liquid hazardous waste. The cleaned glassware can then be disposed of in a designated broken glass box.[7]

  • Sealing and Labeling: Once full, securely seal the container. Label it clearly as "Solid Waste Contaminated with 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one" and affix a hazardous waste tag.

  • Storage: Transfer the sealed container to the satellite accumulation area for pickup by your institution's EHS personnel or licensed waste contractor.

Management of Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Assess and Equip: Don full PPE as described in Section 1.3.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow to prevent dust from becoming airborne.[8][9]

  • Collection: Carefully sweep or scoop the mixture into a sealable, appropriate hazardous waste container. Use non-sparking tools if there is any fire risk.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be placed in the hazardous waste container.

  • Disposal: Seal, label, and store the waste container as described previously for collection by a professional disposal service.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste generated from activities involving 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one.

G WasteGen Waste Generation Point Identify Identify Waste Type WasteGen->Identify Start Here Solid Protocol 2.1: Unused/Expired Solid Identify->Solid Pure Compound Consumables Protocol 2.2: Contaminated Consumables Identify->Consumables Gloves, Tips, etc. Spill Protocol 2.3: Accidental Spill Identify->Spill Spill Occurs Containerize Securely Containerize & Label Solid->Containerize Consumables->Containerize Spill->Containerize Store Store in Segregated Satellite Accumulation Area Containerize->Store Collection Arrange EHS Collection Store->Collection

Caption: Decision workflow for the safe disposal of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one waste streams.

This guide provides a robust framework for managing waste associated with 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure responsible chemical stewardship.

References

  • NextSDS. (n.d.). 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one. Retrieved from [Link]

  • Gouda, M. A., et al. (2019). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. Retrieved from [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Semantic Scholar. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). PYRIDINE. Retrieved from [Link]

  • Asif, M. (2016). Pyridopyridazine derivatives as antiinflammatory agents. ResearchGate. Retrieved from [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Pyridazine. Retrieved from [Link]

  • NextSDS. (n.d.). 2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]

  • Columbia University. (n.d.). Laboratory Decommissioning Checklist. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.